GPX4-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21ClN2O3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-benzyl-4-(3-chloro-N-prop-2-ynoylanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27) |
InChI Key |
BBMDTKKVDHDHEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
GPX4-IN-8: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of potent and selective Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, with a focus on the class of compounds to which GPX4-IN-8 belongs. GPX4 is a crucial selenoenzyme responsible for detoxifying lipid peroxides, thereby protecting cells from a regulated form of cell death known as ferroptosis.[1] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death.[2] This guide details the molecular interactions, signaling pathways, and cellular consequences of GPX4 inhibition, supported by quantitative data from representative potent GPX4 inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to characterize and evaluate GPX4 inhibitors.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique member of the glutathione peroxidase family of enzymes, distinguished by its ability to reduce phospholipid hydroperoxides directly within biological membranes.[1] This function is critical for maintaining cellular redox homeostasis and preventing the propagation of lipid peroxidation, a key initiating event in ferroptosis.[1]
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.[2] It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to traditional therapies.[2]
The Core Mechanism: GPX4 Inhibition
This compound and related compounds are potent inhibitors of GPX4. The primary mechanism of action involves the direct binding to and inactivation of the GPX4 enzyme. This inhibition disrupts the delicate balance of cellular redox control, leading to a cascade of events that culminate in ferroptosis.
Molecular Interaction with GPX4
While the precise binding mode of this compound is not publicly detailed, potent GPX4 inhibitors often form a covalent bond with the selenocysteine (B57510) residue in the active site of the enzyme. This irreversible inhibition effectively shuts down the enzyme's catalytic activity.
Downstream Cellular Consequences
The inhibition of GPX4 initiates a series of well-defined cellular events:
-
Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell's ability to neutralize lipid hydroperoxides is severely compromised. This leads to a rapid and uncontrolled accumulation of these toxic species within cellular membranes.
-
Iron-Dependent Fenton Chemistry: The presence of labile iron is essential for the execution of ferroptosis. Iron participates in the Fenton reaction, which generates highly reactive hydroxyl radicals from lipid hydroperoxides, further propagating lipid peroxidation.
-
Oxidative Stress and Membrane Damage: The massive accumulation of lipid peroxides and the propagation of lipid radical chain reactions lead to extensive damage to cellular membranes, including the plasma membrane and organellar membranes. This loss of membrane integrity is a key feature of ferroptotic cell death.
-
Cell Death: Ultimately, the overwhelming oxidative stress and irreparable membrane damage result in cell lysis and death.
Signaling Pathways
The inhibition of GPX4 by compounds like this compound is a central event in the induction of ferroptosis. The following diagram illustrates the canonical ferroptosis pathway and the point of intervention for GPX4 inhibitors.
Quantitative Data
| Parameter | GPX4 Inhibitor (Sonata Therapeutics) | GPX4-IN-3 (Compound 26a) | Reference |
| GPX4 IC50 | 0.034 µM | 71.7% inhibition at 1 µM | [3] |
| GPX1 IC50 | 93.3 µM | Not Available | [3] |
| Selectivity (GPX1/GPX4) | ~2744-fold | Not Available | [3] |
| Antiproliferative IC50 (Cancer Cell Panel) | 0.0032 - 6.56 µM | 0.15 µM (HT-1080), 0.78 µM (4T1), 6.9 µM (MCF7) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPX4 inhibitors.
GPX4 Enzymatic Activity Assay (Coupled Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified GPX4.
Principle: The activity of GPX4 is determined by a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM EDTA.
-
NADPH solution: 10 mM in Assay Buffer.
-
GSH solution: 100 mM in Assay Buffer.
-
Glutathione Reductase (GR) solution: 10 units/mL in Assay Buffer.
-
GPX4 enzyme: Recombinant human GPX4 diluted in Assay Buffer.
-
Substrate: Cumene hydroperoxide, 1.5 mM in Assay Buffer.
-
Test Compound (this compound): Serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL Assay Buffer
-
10 µL NADPH solution
-
10 µL GSH solution
-
10 µL GR solution
-
10 µL of test compound dilution (or DMSO for control).
-
-
Incubate at room temperature for 10 minutes.
-
Add 10 µL of diluted GPX4 enzyme to initiate the reaction.
-
Incubate at room temperature for 5 minutes.
-
Add 10 µL of cumene hydroperoxide solution to start the reaction.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GPX4-IN-8: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. A key regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides. Inhibition of GPX4 has thus become a focal point for the discovery of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery and synthesis of GPX4-IN-8, a potent inhibitor of GPX4. We will delve into the core signaling pathways, present comparative data for various GPX4 inhibitors, and provide detailed experimental methodologies for their synthesis and evaluation.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique antioxidant enzyme that plays a critical role in cellular defense against oxidative damage.[1] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, thereby preventing the propagation of lipid peroxidation.[2] This function is central to the prevention of ferroptosis, a non-apoptotic form of cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1]
The induction of ferroptosis has been identified as a promising strategy to eliminate cancer cells, especially those that are resistant to traditional therapies.[1] Consequently, the development of small molecule inhibitors targeting GPX4 has garnered significant interest in the field of drug discovery.
The GPX4 Signaling Pathway in Ferroptosis
The canonical GPX4 pathway is a critical node in the regulation of ferroptosis. Its inhibition, either directly or indirectly, leads to a cascade of events culminating in cell death.
Discovery of this compound and Other Potent Inhibitors
The discovery of GPX4 inhibitors has largely been driven by high-throughput screening and structure-activity relationship (SAR) studies. Early inhibitors like RSL3 and ML162 paved the way for the development of more potent and selective compounds. This compound, also known as compound A80, emerged from these efforts as a potent inhibitor with significant anti-proliferative activity. Other notable inhibitors include GPX4-IN-3 (compound 26a) and C18, which were developed through structural optimization of earlier scaffolds.
Data Presentation: Comparative Biological Activity of GPX4 Inhibitors
The following table summarizes the biological activity of this compound and other key GPX4 inhibitors across various cancer cell lines.
| Inhibitor | Alias | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Compound A80 | GPX4 | Not Specified | Potent | [3] |
| GPX4-IN-3 | Compound 26a | GPX4 | 4T1 (Breast Cancer) | 0.078 | [2][4] |
| MCF-7 (Breast Cancer) | 6.9 | [2][4] | |||
| HT-1080 (Fibrosarcoma) | 0.15 | [2][4] | |||
| (1S,3R)-RSL3 | RSL3 | GPX4 | HN3 (Head and Neck Cancer) | 0.48 | [5] |
| HCT116 (Colon Cancer) | 4.084 | [5] | |||
| ML162 | GPX4 | BJeLR (HRASV12) | 0.071 | [5] | |
| C18 | GPX4 | MDA-MB-231 (Breast Cancer) | Potent | [6] |
Synthesis of this compound and Other Key Inhibitors
The synthesis of potent and selective GPX4 inhibitors often involves multi-step chemical processes. Below are detailed experimental protocols for the synthesis of key GPX4 inhibitors.
General Experimental Workflow for GPX4 Inhibitor Synthesis
The synthesis of many GPX4 inhibitors, including RSL3 and its derivatives, often follows a common workflow involving a key Pictet-Spengler reaction.
Detailed Synthesis Protocol for a Representative GPX4 Inhibitor: (1S,3R)-RSL3
The synthesis of (1S,3R)-RSL3 serves as a representative example for this class of inhibitors. The key step is the Pictet-Spengler reaction between D-tryptophan methyl ester and an appropriate aldehyde, followed by N-acylation.
Step 1: Pictet-Spengler Reaction
-
Reactants: D-tryptophan methyl ester hydrochloride and 4-(methylsulfonyl)benzaldehyde (B46332).
-
Solvent: A suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.
-
Catalyst: A mild acid catalyst, for example, trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve D-tryptophan methyl ester hydrochloride and 4-(methylsulfonyl)benzaldehyde in the chosen solvent.
-
Add the acid catalyst and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
-
Step 2: N-Acylation
-
Reactants: The crude tetrahydro-β-carboline intermediate from Step 1 and chloroacetyl chloride.
-
Solvent: Anhydrous dichloromethane (DCM).
-
Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve the intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification
-
Method: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Eluent: A gradient of ethyl acetate (B1210297) in hexanes is typically used.
-
Final Product: The fractions containing the pure product are combined and concentrated to yield (1S,3R)-RSL3 as a solid.
Note: The synthesis of this compound would follow a similar pathway, likely utilizing a different aldehyde in the initial Pictet-Spengler reaction to introduce the 4-(methylsulfonyl)phenyl group.
Synthesis of Other Potent GPX4 Inhibitors
The synthesis of other inhibitors like GPX4-IN-3 (compound 26a) and C18 are based on structural modifications of the RSL3 and ML162 scaffolds.[5][6] These syntheses often involve multi-step sequences that may include the formation of amide bonds and other functional group transformations to enhance potency and selectivity.
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized GPX4 inhibitors is typically assessed through a series of in vitro assays.
GPX4 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GPX4.
-
Principle: The assay couples the peroxidase activity of GPX4 to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant human GPX4
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
A suitable peroxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
Test compound (e.g., this compound)
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, GSH, GR, NADPH, and GPX4 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the peroxide substrate.
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
Cell Viability and Ferroptosis Induction Assays
These assays determine the cytotoxic effect of the inhibitors on cancer cells and confirm that cell death occurs via ferroptosis.
Cell Viability (MTT Assay):
-
Seed cancer cells (e.g., HT-1080, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GPX4 inhibitor for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm to determine cell viability.
Lipid Peroxidation Assay (C11-BODIPY Staining):
-
Treat cells with the GPX4 inhibitor for a specified time.
-
Co-treat with a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.
-
Stain the cells with the fluorescent probe C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.
Conclusion
This compound and other potent, selective GPX4 inhibitors represent a promising class of anti-cancer agents that function by inducing ferroptosis. The synthetic routes, primarily centered around the Pictet-Spengler reaction, allow for the generation of a diverse range of analogs for further optimization. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this exciting area of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Design, synthesis, and biological evaluation of ML162-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GPX4-IN-8: A Technical Guide to a Covalent Inhibitor of Glutathione Peroxidase 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of a potent class of covalent inhibitors of Glutathione Peroxidase 4 (GPX4), exemplified by the research compound often referred to in literature as compound 24 (herein designated GPX4-IN-8 for the purpose of this guide). This document is intended for an audience with a technical background in chemistry, biology, and drug development.
This compound and its analogs are chloroacetamide-based covalent inhibitors that target the selenocysteine (B57510) residue in the active site of GPX4.[1] By irreversibly binding to and inactivating GPX4, these compounds disrupt the enzyme's critical function in detoxifying lipid peroxides, leading to their accumulation and the induction of a specific form of programmed cell death known as ferroptosis.[2] This mechanism of action makes GPX4 inhibitors a subject of intense research, particularly in the field of oncology, for their potential to eliminate cancer cells that are resistant to other forms of cell death.[1][3]
I. Chemical Structure and Properties
This compound is a structural analog of the well-characterized GPX4 inhibitor, RSL3. The core structure features a chloroacetamide "warhead" responsible for the covalent interaction with the target enzyme.
Table 1: Physicochemical Properties of this compound (Compound 24)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁ClN₂O₅S | [Cayman Chemical] |
| Molecular Weight | 460.9 g/mol | [Cayman Chemical] |
| Appearance | Solid | [Cayman Chemical] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL | [Cayman Chemical] |
| Plasma Stability (Mouse) | t₁/₂ > 5 hours | [1][2] |
II. Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to the induction of ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid reactive oxygen species (ROS).
The signaling pathway initiated by GPX4 inhibition is depicted below:
Caption: Signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.
III. Biological Activity
This compound demonstrates potent and selective induction of ferroptosis in cancer cell lines that are dependent on GPX4 for survival.
Table 2: In Vitro Biological Activity of this compound (Compound 24)
| Assay | Cell Line | Result | Reference |
| Ferroptosis Induction (EC₅₀) | HT-1080 fibrosarcoma | 0.16 µM | [Cayman Chemical] |
| GPX4 Target Engagement | 4T1 murine mammary carcinoma | Concentration-dependent covalent binding | [Cayman Chemical] |
IV. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPX4 inhibitors like this compound.
A. Cell Viability Assay (Ferroptosis Induction)
This protocol is used to determine the concentration of this compound required to induce cell death.
Experimental Workflow:
Caption: Workflow for determining the EC₅₀ of this compound in a cell-based assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the EC₅₀ value.
B. Target Engagement Assay (LC-MS/MS)
This protocol is used to confirm the covalent binding of this compound to the GPX4 protein.
Experimental Workflow:
Caption: Workflow for confirming covalent target engagement of GPX4 by this compound.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., 4T1) with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Protein Digestion: Denature, reduce, and alkylate the proteins in the cell lysate. Subsequently, digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for the specific peptide containing the selenocysteine residue of GPX4 and look for a mass shift corresponding to the covalent adduction of this compound.
C. Lipid Peroxidation Assay
This protocol measures the accumulation of lipid ROS, a key downstream marker of ferroptosis.
Experimental Workflow:
Caption: Workflow for measuring lipid peroxidation in cells treated with this compound.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Staining: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.
-
Analysis: Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Data Quantification: Quantify the percentage of cells with increased green fluorescence.
V. Synthetic Approach
A detailed synthetic protocol for this compound (compound 24) may be found in the supplementary information of the primary research article.[2] The general synthetic strategy for this class of chloroacetamide inhibitors involves the coupling of a carboxylic acid intermediate with a suitable amine, followed by the introduction of the chloroacetyl group.
VI. In Vivo Studies
Compound 24 has been evaluated in vivo for its pharmacokinetic properties and anti-tumor efficacy. It exhibits improved plasma stability compared to RSL3, allowing for the maintenance of efficacious plasma concentrations with intraperitoneal dosing.[1][2] In a mouse xenograft model using a GPX4-sensitive tumor, doses up to 50 mg/kg were well-tolerated, and partial target engagement was observed in tumor homogenates, although significant tumor growth inhibition was not achieved under the tested conditions.[2]
VII. Conclusion
This compound represents a valuable tool compound for studying the biological roles of GPX4 and the therapeutic potential of inducing ferroptosis. Its covalent mechanism of action and improved pharmacokinetic properties over earlier inhibitors make it a suitable candidate for in vitro and in vivo investigations. Further optimization of this chemical scaffold may lead to the development of clinical candidates for the treatment of cancers and other diseases with a vulnerability to ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
Technical Guide: Binding Affinity of a Representative Direct GPX4 Inhibitor, GPX4-IN-8
Disclaimer: As of this writing, a specific molecule designated "GPX4-IN-8" is not extensively documented in publicly available scientific literature. Therefore, this technical guide utilizes a composite of data from well-characterized, direct-acting GPX4 inhibitors to serve as a representative example, herein referred to as this compound. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and principles of characterizing the binding of small molecule inhibitors to Glutathione Peroxidase 4 (GPX4).
Introduction
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme critical for cellular protection against oxidative damage. It is the only known enzyme capable of directly reducing complex lipid hydroperoxides within biological membranes, a key function in preventing the iron-dependent, regulated form of cell death known as ferroptosis.[1][2] The inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, as it can induce ferroptosis in cancer cells that are resistant to conventional therapies.[1][3]
Direct-acting GPX4 inhibitors, such as those in the RSL3 and ML210 class, typically function by covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, thereby inactivating the enzyme.[4] This guide provides an in-depth overview of the binding affinity of a representative direct GPX4 inhibitor, this compound, detailing the quantitative data, experimental protocols for characterization, and relevant biological pathways.
Data Presentation: Quantitative Analysis of Representative GPX4 Inhibitor Activity
The efficacy of GPX4 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. While direct binding constants like the dissociation constant (Kd) provide a precise measure of affinity, IC50 values are crucial for understanding a compound's functional potency. The following table summarizes representative IC50 values for direct GPX4 inhibitors in various contexts.
| Assay Type | Target/Cell Line | Inhibitor Class | IC50 Value | Notes | Reference |
| Enzymatic Activity | Recombinant Human GPX4 | Covalent Inhibitor | 542.5 ± 0.9 nM | Measures direct inhibition of enzyme activity in a cell-free system. | [5] |
| Cytotoxicity | HT-1080 (Fibrosarcoma) | Covalent Inhibitor | 19 nM | Demonstrates potent induction of cell death via ferroptosis. | [6] |
| Cytotoxicity | NCI-H522 (Non-small cell lung cancer) | Covalent Inhibitor | 17 nM | High potency in a lung cancer cell line. | [6] |
| Cytotoxicity | MDA-MB-231 (Breast cancer) | Covalent Inhibitor | 21 nM | Effective in triple-negative breast cancer cells. | [6] |
| Cytotoxicity | HRASG12V-expressing BJeHLT cells | Covalent Inhibitor (RSL3) | 0.01 µM | High sensitivity in cells with oncogenic RAS mutations. | [7] |
Signaling Pathway Visualization
The primary mechanism of action for a direct GPX4 inhibitor like this compound is the induction of ferroptosis. The following diagram illustrates this signaling cascade.
Caption: this compound directly inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptosis.
Experimental Protocols
Determining the binding affinity and target engagement of a compound like this compound requires specific biophysical and cellular assays. Below are detailed protocols for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[6]
Objective: To confirm direct binding of this compound to GPX4 in intact cells by assessing the thermal stabilization of GPX4.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA)
-
Anti-GPX4 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
-
Thermocycler, electrophoresis and Western blotting equipment
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10x IC50) and a control set with an equivalent volume of DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include a non-heated control (37°C). Immediately cool the samples to 4°C.[6]
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by room temperature thawing) or by adding lysis buffer.
-
Protein Extraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatants (soluble protein fraction). Normalize protein concentrations and analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble GPX4 relative to the non-heated control against temperature for both DMSO and this compound treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[6]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm GPX4 target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time.[8][9]
Objective: To determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd) for the binding of this compound to purified GPX4 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant human GPX4
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization: Immobilize the purified GPX4 (ligand) onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the ligand and reference flow cells at a constant flow rate. The binding is monitored in real-time as a change in resonance units (RU).
-
Association Phase: Allow the analyte to flow over the surface for a defined period to monitor the association (binding).
-
Dissociation Phase: Replace the analyte solution with running buffer to monitor the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Subtract the reference channel signal from the ligand channel signal to get the specific binding sensorgram. Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[10][11]
Objective: To obtain a complete thermodynamic profile of the this compound binding to GPX4.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human GPX4
-
This compound
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Sample Preparation: Dialyze the purified GPX4 extensively against the chosen buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Load the GPX4 solution into the sample cell and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of this compound into the GPX4 solution. The heat change after each injection is measured.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of this compound to GPX4. Fit this binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
References
- 1. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
The Effect of Direct GPX4 Inhibition on the Ferroptosis Pathway: A Technical Guide
Disclaimer: Initial searches for the specific compound "GPX4-IN-8" did not yield any publicly available information. Therefore, this technical guide utilizes the well-characterized and widely studied covalent GPX4 inhibitor, (1S,3R)-RSL3 (RSL3) , as a representative molecule to provide an in-depth overview of the effects of direct GPX4 inhibition on the ferroptosis pathway. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of direct GPX4 inhibitors.
Executive Summary
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione (B108866) Peroxidase 4 (GPX4) is the central negative regulator of this pathway, acting to neutralize toxic lipid hydroperoxides. Direct pharmacological inhibition of GPX4 presents a promising therapeutic strategy, particularly in oncology, for targeting therapy-resistant cancer cells. This guide details the mechanism of action of direct GPX4 inhibitors, using RSL3 as a prime example. It provides quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, cancer biology, and pharmacology.
The Role of GPX4 in Preventing Ferroptosis
The canonical pathway for preventing ferroptosis is the System Xc⁻/GSH/GPX4 axis.[1]
-
System Xc⁻: This antiporter, composed of SLC7A11 and SLC3A2 subunits, imports extracellular cystine while exporting intracellular glutamate.[1]
-
Glutathione (GSH) Synthesis: Intracellular cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant tripeptide glutathione (GSH).
-
GPX4 Activity: GPX4, a unique selenoprotein, utilizes two molecules of GSH as a cofactor to reduce toxic phospholipid hydroperoxides (PL-OOH) into non-toxic phospholipid alcohols (PL-OH).[1] This enzymatic activity is critical for maintaining membrane integrity and preventing the uncontrolled lipid peroxidation that defines ferroptosis.
Inhibition of any component of this axis can sensitize cells to ferroptosis. While some inducers, like erastin, act indirectly by inhibiting System Xc⁻ and depleting GSH, others, like RSL3, target GPX4 directly.
Mechanism of Action: RSL3 as a Covalent GPX4 Inhibitor
RSL3 is a potent and specific inhibitor of GPX4. Its mechanism involves the formation of a covalent bond with the active site selenocysteine (B57510) residue of GPX4, leading to its irreversible inactivation. This direct inhibition bypasses the need for GSH depletion and potently triggers ferroptosis.
The consequences of RSL3-mediated GPX4 inactivation are:
-
Accumulation of Lipid Peroxides: Without functional GPX4, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid and adrenic acid, accumulate within cellular membranes.
-
Iron-Dependent Fenton Chemistry: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals (e.g., alkoxyl and peroxyl radicals) via the Fenton reaction.
-
Oxidative Damage and Membrane Rupture: These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes, increased membrane permeability, and eventual cell lysis.
Quantitative Data: Efficacy of RSL3
The half-maximal inhibitory concentration (IC50) of RSL3 varies across different cell lines, often correlating with the expression levels of GPX4 and other factors influencing cellular redox state.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HCT116 | Colorectal Cancer | 4.084 | 24 | [1] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [1] |
| HT29 | Colorectal Cancer | 12.38 | 24 | [1] |
| HN3 | Head and Neck Cancer | 0.48 | 72 | [2] |
| HN3-rslR (Resistant) | Head and Neck Cancer | 5.8 | 72 | [2] |
| A549 | Lung Cancer | 0.5 | 24 | [2] |
| H1975 | Lung Cancer | 0.15 | 24 | [2] |
| HT-1080 | Fibrosarcoma | 1.55 | 48 | [2] |
| MDA-MB-231 | Breast Cancer | 0.71 | 96 | [2] |
| HCC1937 | Breast Cancer | 0.85 | 96 | [2] |
| MCF7 (Resistant) | Breast Cancer | > 2 | Not Specified | [3] |
| ZR75-1 (Resistant) | Breast Cancer | > 2 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a GPX4 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
RSL3 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of RSL3 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO at the same final concentration as the highest RSL3 dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Lipid Peroxidation Detection (C11-BODIPY 581/591 Staining)
This protocol uses a ratiometric fluorescent probe to quantify lipid ROS, a key hallmark of ferroptosis.[7]
Materials:
-
Cells treated with GPX4 inhibitor
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor (e.g., RSL3 at its IC50 concentration) for a predetermined time (e.g., 6-24 hours). Include a vehicle control, a positive control (e.g., another ferroptosis inducer), and a rescue condition (e.g., RSL3 + Ferrostatin-1).
-
Probe Staining: Prepare a working solution of C11-BODIPY 581/591 at 1-2 µM in pre-warmed PBS or serum-free medium.[8][9]
-
Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.[8][9]
-
Cell Harvesting and Analysis:
-
Flow Cytometry: Wash the cells twice with PBS.[9] For adherent cells, detach them using trypsin, resuspend in PBS, and analyze immediately. The probe's fluorescence shifts from red (~590 nm) to green (~510 nm) upon oxidation.[7] Measure the fluorescence intensity in the appropriate channels (e.g., FITC for green, PE for red). The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells three times with PBS.[10] Add fresh PBS or imaging buffer. Capture images using filter sets for both the reduced (red) and oxidized (green) forms of the probe.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to assess the anti-tumor efficacy of a GPX4 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation (e.g., U87, A549)
-
RSL3
-
Appropriate vehicle for in vivo administration (formulation must be optimized)
-
Calipers, syringes, etc.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize mice into a vehicle control group and a treatment group.
-
Dosing: Administer RSL3 at a predetermined dose and schedule (e.g., 20 mg/kg, intraperitoneally or intratumorally, every 2 days).[11][12] The vehicle group receives an equivalent volume of the vehicle solution.
-
Monitoring: Monitor tumor volume by caliper measurements every 2-3 days (Volume = (Length x Width²)/2).[11] Monitor mouse body weight as an indicator of toxicity.[11]
-
Endpoint: At the end of the study (e.g., after 10-20 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[11]
-
Ex Vivo Analysis: Analyze the excised tumors for weight, and perform immunohistochemistry or western blotting for markers of ferroptosis (e.g., decreased GPX4 expression, increased lipid peroxidation markers like 4-HNE).
Conclusion
Direct inhibition of GPX4 is a potent method for inducing ferroptosis, a unique form of regulated cell death. Compounds like RSL3 serve as invaluable tools for elucidating the molecular mechanisms of ferroptosis and represent a promising class of therapeutics for diseases characterized by resistance to traditional apoptosis-based therapies, such as certain aggressive cancers. The protocols and data presented in this guide provide a framework for researchers to effectively study and leverage the therapeutic potential of GPX4 inhibition. Further research into novel GPX4 inhibitors and their in vivo efficacy is critical for translating this strategy into clinical applications.
References
- 1. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
GPX4-IN-3: A Technical Guide to Cellular Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and potential off-targets of the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, GPX4-IN-3. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and selectivity profile of this compound.
Introduction
Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a form of programmed cell death called ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3] This mechanism has emerged as a promising therapeutic strategy for cancers that are resistant to other forms of treatment.[4] GPX4-IN-3 is a small molecule inhibitor of GPX4 that has been shown to induce ferroptosis.[3][5] Understanding its cellular targets and off-target profile is critical for its development as a therapeutic agent.
Cellular Targets of GPX4-IN-3
The primary cellular target of GPX4-IN-3 is glutathione peroxidase 4 (GPX4). Inhibition of GPX4 by GPX4-IN-3 disrupts the cellular antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent cell death via ferroptosis.[3][5]
Quantitative Data on GPX4-IN-3 Activity
The following tables summarize the in vitro and in vivo efficacy of GPX4-IN-3.
Table 1: In Vitro Efficacy of GPX4-IN-3 [3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| 4T1 | Murine Breast Cancer | 0.78 |
| MCF-7 | Human Breast Cancer | 6.9 |
| HT1080 | Human Fibrosarcoma | 0.15 |
| HT1080 (with Fer-1) | Human Fibrosarcoma | 4.73 |
Table 2: GPX4 Inhibition by GPX4-IN-3 [3]
| Compound | Concentration (µM) | % Inhibition of GPX4 |
| GPX4-IN-3 | 1.0 | 71.7% |
| RSL-3 | 1.0 | 45.9% |
Table 3: In Vivo Efficacy of GPX4-IN-3 in a 4T1 Mouse Xenograft Model [3]
| Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) |
| 15 | Intravenous injection, every two days for five doses | 33.2% |
| 30 | Intravenous injection, every two days for five doses | 55.1% |
Off-Target Profile of GPX4-IN-3
Currently, there is limited publicly available information specifically detailing the off-target profile of GPX4-IN-3. However, achieving high selectivity for GPX4 over other selenoproteins, such as other glutathione peroxidases (e.g., GPX1, GPX2) and thioredoxin reductases (TXNRDs), is a known challenge due to the conserved nature of the active site.[6] For instance, the well-studied GPX4 inhibitor RSL3 has been reported to also inhibit TXNRD1.[6] Comprehensive off-target profiling of GPX4-IN-3 using techniques like chemoproteomics is necessary to fully understand its selectivity.
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Pathway and Inhibition by GPX4-IN-3
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how GPX4-IN-3 intervenes in this pathway.
Experimental Workflow for In Vitro Analysis of GPX4-IN-3
This diagram outlines a typical workflow for the initial in vitro characterization of GPX4-IN-3.
Key Experimental Protocols
GPX4 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of GPX4-IN-3 on GPX4 enzyme activity.[5]
-
Principle: This is a coupled-enzyme assay that monitors the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.
-
Protocol:
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
-
Add recombinant human GPX4 enzyme to the mixture.
-
Add GPX4-IN-3 at various concentrations (or vehicle control).
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of GPX4-IN-3 to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of GPX4-IN-3 to GPX4 within a cellular environment.[5][7]
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of the target protein in the presence of a ligand indicates direct binding.
-
Protocol:
-
Treat intact cells with GPX4-IN-3 or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
Plot the amount of soluble GPX4 as a function of temperature to generate melting curves and determine the shift in melting temperature.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of GPX4-IN-3 on cancer cell lines.[3][8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of GPX4-IN-3. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Lipid ROS Detection Assay
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis, induced by GPX4-IN-3.[3]
-
Principle: Fluorescent probes, such as C11-BODIPY 581/591, are used to detect lipid peroxidation. In the presence of lipid ROS, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry.
-
Protocol:
-
Treat cells with GPX4-IN-3 for the desired time.
-
Stain the cells with the C11-BODIPY 581/591 probe.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence intensity in the green channel.
-
Conclusion
GPX4-IN-3 is a potent inhibitor of GPX4 that induces ferroptosis in cancer cells. The provided data demonstrates its efficacy both in vitro and in vivo. While its primary target is well-established, a comprehensive analysis of its off-target profile is crucial for its continued development as a selective and safe therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the mechanism of action and selectivity of GPX4-IN-3.
References
- 1. mdpi.com [mdpi.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
GPX4-IN-8: A Technical Guide to its Role in Lipid Peroxidation and Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage. Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, a function essential for preventing the iron-dependent form of programmed cell death known as ferroptosis. The dysregulation of GPX4 activity and the subsequent accumulation of lipid peroxides are implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.
GPX4-IN-8 belongs to a class of small molecule inhibitors designed to specifically target and inactivate GPX4. By inhibiting GPX4, these compounds disrupt the delicate balance of redox homeostasis, leading to an accumulation of toxic lipid reactive oxygen species (ROS) and the induction of ferroptosis. This technical guide provides an in-depth overview of the mechanism of action of GPX4 inhibitors, with a focus on their role in lipid peroxidation, and offers detailed experimental protocols for their evaluation. While specific data for this compound is not publicly available, this guide utilizes data from structurally related and well-characterized GPX4 inhibitors to provide a comprehensive resource.
Mechanism of Action: GPX4 Inhibition and the Induction of Ferroptosis
The canonical function of GPX4 is to detoxify lipid hydroperoxides (L-OOH) into their corresponding non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a reducing cofactor. This process is central to preventing the propagation of lipid peroxidation, a destructive chain reaction that damages cellular membranes and organelles.
GPX4 inhibitors, such as those in the GPX4-IN series, are typically covalent inhibitors that bind to the active site of GPX4, rendering the enzyme inactive. This inactivation leads to a cascade of events culminating in ferroptotic cell death:
-
Accumulation of Lipid Peroxides: With GPX4 inhibited, the cell's primary defense against lipid hydroperoxides is compromised. This leads to the rapid accumulation of these toxic species within cellular membranes.
-
Iron-Dependent Fenton Chemistry: In the presence of labile iron, lipid hydroperoxides can undergo Fenton-like reactions, generating highly reactive lipid radicals. These radicals can then abstract hydrogen atoms from adjacent polyunsaturated fatty acids (PUFAs), propagating a chain reaction of lipid peroxidation.
-
Loss of Membrane Integrity: The extensive oxidation of membrane lipids disrupts their structure and function, leading to increased membrane permeability and, ultimately, cell lysis.
This iron-dependent, oxidative cell death pathway is distinct from other forms of programmed cell death like apoptosis and is termed ferroptosis.
Quantitative Data on GPX4 Inhibitors
The following tables summarize key quantitative data for representative GPX4 inhibitors, providing insights into their potency and efficacy.
Table 1: In Vitro Potency of Representative GPX4 Inhibitors
| Compound | Target/Assay | IC50 (nM) | Cell Line(s) | Reference |
| Compound B9 (GPX4/CDK dual inhibitor) | GPX4 Enzymatic Activity | 542.5 ± 0.9 | - | [1] |
| RSL3 | Ferroptotic Cell Death | 10 | HRAS G12V-expressing BJeHLT cells | [2] |
| ML162 | GPX4 Enzymatic Activity | - | - | [1] |
| Gpx4-IN-3 | Cytotoxicity (4T1) | 780 | 4T1 | [3] |
| Gpx4-IN-3 | Cytotoxicity (MCF-7) | 6900 | MCF-7 | [3] |
| Gpx4-IN-3 | Cytotoxicity (HT1080) | 150 | HT1080 | [3] |
Table 2: In Vivo Efficacy of a Representative GPX4 Inhibitor (Gpx4-IN-3)
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| 4T1 Xenograft | Gpx4-IN-3 | 15 mg/kg | 33.2% | [3] |
| 4T1 Xenograft | Gpx4-IN-3 | 30 mg/kg | 55.1% | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of GPX4 by compounds like this compound initiates a well-defined signaling cascade leading to ferroptosis. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating GPX4 inhibitors.
Figure 1: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Figure 2: General experimental workflow for evaluating this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
A. Cell Viability Assay (MTT/CCK-8)
This protocol measures the cytotoxic effect of this compound on cultured cells.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
B. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS in cells treated with this compound.[4][5]
-
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[4]
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized probe emits green fluorescence (excitation/emission ~488/510 nm), while the reduced probe emits red fluorescence (excitation/emission ~581/591 nm).[4][5]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
-
C. In Vitro GPX4 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on GPX4 enzyme activity.[6][7]
-
Materials:
-
Recombinant human GPX4
-
This compound
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
96-well UV-transparent plate
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Enzyme Addition: Add recombinant GPX4 to each well.
-
Reaction Initiation: Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.
-
Data Analysis: Calculate the rate of NADPH consumption, which is proportional to GPX4 activity. Determine the percent inhibition and IC50 value of this compound.
-
D. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to GPX4 within a cellular context.[8][9]
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-GPX4 antibody
-
-
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
-
Data Analysis: A ligand-induced thermal shift is observed as an increase in the amount of soluble GPX4 at higher temperatures in the this compound-treated samples compared to the vehicle control.
-
Conclusion
This compound and related compounds represent a promising class of molecules for inducing ferroptosis, a unique form of cell death with significant therapeutic potential. By directly inhibiting the pivotal lipid peroxide-detoxifying enzyme GPX4, these inhibitors trigger a cascade of oxidative events that culminate in cell death. This in-depth technical guide provides a comprehensive framework for understanding the mechanism of action of GPX4 inhibitors and for their preclinical evaluation. The detailed experimental protocols and data presentation guidelines offered here will aid researchers, scientists, and drug development professionals in advancing the study of these compounds and their potential applications in treating diseases characterized by a vulnerability to ferroptosis.
References
- 1. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. biocompare.com [biocompare.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
GPX4-IN-8: A Technical Guide to its Impact on Oxidative Stress and Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against oxidative stress, specifically by neutralizing lipid hydroperoxides. Its inhibition has emerged as a promising therapeutic strategy in oncology and other diseases characterized by oxidative damage. This technical guide provides an in-depth analysis of GPX4 inhibitors, with a focus on the mechanistic class to which GPX4-IN-8 belongs. We will explore its impact on oxidative stress, the induction of ferroptosis, and provide detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Role of GPX4 in Cellular Homeostasis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in protecting cells from the damaging effects of lipid peroxidation.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins.[3] This function is crucial for maintaining cellular integrity and preventing the accumulation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[4][5]
Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[5] Lipid peroxidation, a key feature of oxidative stress, is a chain reaction that degrades lipids, leading to cell membrane damage and the generation of toxic aldehydes. GPX4, by converting lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor, acts as a primary guardian against this destructive process.[6]
The inhibition of GPX4 disrupts this delicate balance, leading to an accumulation of lipid ROS and a specific form of iron-dependent programmed cell death known as ferroptosis.[1][3] This unique cell death pathway is distinct from apoptosis and necrosis and has garnered significant interest as a therapeutic target, particularly for cancers that are resistant to traditional therapies.[1] GPX4 inhibitors, such as the compound class represented by this compound, are powerful tools to induce ferroptosis and study its underlying mechanisms.
Mechanism of Action: GPX4 Inhibition and the Induction of Oxidative Stress
The primary mechanism of action of GPX4 inhibitors is the direct inactivation of the GPX4 enzyme.[1] By binding to the enzyme, these small molecules prevent it from carrying out its vital function of reducing lipid hydroperoxides.[1] This leads to a cascade of events culminating in ferroptosis:
-
Accumulation of Lipid Hydroperoxides: With GPX4 inhibited, lipid hydroperoxides, which are constantly generated through enzymatic and non-enzymatic processes, accumulate within cellular membranes.[1]
-
Iron-Dependent Fenton Chemistry: In the presence of labile iron, these lipid hydroperoxides can undergo Fenton-like reactions, generating highly reactive lipid alkoxyl and peroxyl radicals.
-
Propagation of Lipid Peroxidation: These radicals initiate a chain reaction, oxidizing neighboring polyunsaturated fatty acids (PUFAs) in the cell membrane, leading to a rapid and overwhelming level of lipid peroxidation.[5]
-
Membrane Damage and Cell Death: The extensive lipid peroxidation disrupts membrane integrity, leading to increased permeability, ion dysregulation, and ultimately, cell death through ferroptosis.[6]
This process is characterized by a significant increase in cellular oxidative stress, which can be measured by various assays.
Quantitative Data: Efficacy of GPX4 Inhibitors
The potency of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell lines. Lower IC50 values indicate greater potency. The following tables summarize the in vitro efficacy of representative GPX4 inhibitors from the same class as this compound.
| Table 1: In Vitro Efficacy of GPX4 Inhibitors (IC50 in µM) | |||
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78[7] |
| Gpx4-IN-3 | MCF-7 | Human Breast Cancer | 6.9[7] |
| Gpx4-IN-3 | HT1080 | Human Fibrosarcoma | 0.15[7] |
| RSL3 | HN3 | - | 0.48 |
| RSL3 | HCT116 | - | 4.084 |
| RSL3 | LoVo | - | 2.75 |
| RSL3 | HT29 | - | 12.38 |
| ML210 | BJeLR (HRASV12) | - | 0.071 |
| ML210 | BJeH-LT | - | 0.272 |
| ML210 | DRD | - | 0.107 |
| Table 2: Direct GPX4 Enzyme Inhibition | |
| Compound | % Inhibition of GPX4 (at 1.0 µM) |
| Gpx4-IN-3 | 71.7%[7] |
| RSL-3 | 45.9%[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effects of GPX4 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT1080, 4T1)
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GPX4 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Lipid Reactive Oxygen Species (ROS) Assay
This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with a GPX4 inhibitor
-
C11-BODIPY 581/591 dye
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the GPX4 inhibitor for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Protocol 3: In Vitro GPX4 Enzyme Inhibition Assay
This coupled-enzyme assay directly measures the inhibition of recombinant GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Inhibitor Addition: Add various concentrations of the test inhibitor to the wells. Include a vehicle control.
-
Enzyme Addition and Pre-incubation: Add the recombinant GPX4 enzyme and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration and determine the IC50 value for GPX4 inhibition.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the lipid ROS assay.
Conclusion
GPX4 inhibitors, exemplified by the this compound class of compounds, represent a compelling therapeutic strategy for diseases characterized by high levels of oxidative stress, particularly cancer. By directly inhibiting the enzymatic activity of GPX4, these molecules induce a state of overwhelming lipid peroxidation, leading to iron-dependent cell death through ferroptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of GPX4 inhibition. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of novel GPX4 inhibitors will be crucial in translating this promising approach into clinical applications.
References
- 1. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preclinical Research Findings of a Representative GPX4 Inhibitor
Disclaimer: Extensive research did not yield specific preclinical data for a compound designated "GPX4-IN-8." The following guide is a comprehensive synthesis of preclinical findings for well-characterized, representative Glutathione Peroxidase 4 (GPX4) inhibitors, such as RSL3 and ML162. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of GPX4 inhibitors.
Core Mechanism of Action
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] GPX4 functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby maintaining cellular membrane integrity.[5][6][7] GPX4 inhibitors directly or indirectly inactivate GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.[8] This mechanism has shown therapeutic potential in various cancer models, particularly those resistant to conventional therapies.[2][3]
Signaling Pathway of GPX4-Mediated Ferroptosis
The canonical pathway leading to ferroptosis upon GPX4 inhibition involves the accumulation of lipid hydroperoxides. The following diagram illustrates the central role of GPX4 in preventing this process.
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of GPX4 inhibitors in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of a Representative GPX4 Inhibitor (e.g., RSL3) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HT-1080 | Fibrosarcoma | 0.02 | Cell Viability Assay | [8] |
| BJeLR (HRAS V12) | Engineered Fibroblasts | ~0.1 | Cell Viability Assay | [8] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Lymphoma | Varies | Cell Viability Assay | [2] |
| Renal Cell Carcinoma (RCC) cell lines | Kidney Cancer | Varies | Cell Viability Assay | [2][8] |
Table 2: In Vivo Efficacy of a Representative GPX4 Inhibitor in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Animal Model | Reference |
| HT-1080 Xenograft | RSL3 | Significant | Nude Mice | [8] |
| Colorectal Cancer Xenograft | USP8 Inhibitor + Ferroptosis Inducer | Significant | Mice | [1][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the GPX4 inhibitor on cancer cell lines.
-
Methodology:
-
Seed cells (e.g., HT-1080) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the GPX4 inhibitor or vehicle control (DMSO) for 48-72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay according to the manufacturer's instructions.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.
-
2. Western Blot Analysis
-
Objective: To confirm the target engagement and downstream effects of the GPX4 inhibitor.
-
Methodology:
-
Treat cells with the GPX4 inhibitor at various concentrations or for different durations.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[10]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4 and a loading control (e.g., β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the GPX4 inhibitor in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 HT-1080 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the GPX4 inhibitor or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a novel GPX4 inhibitor.
Caption: Preclinical evaluation workflow for a GPX4 inhibitor.
Pharmacokinetics and Toxicology
Preclinical studies on GPX4 inhibitors also involve assessing their pharmacokinetic (PK) and toxicological profiles. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[6] Toxicology studies are essential to identify potential adverse effects and determine a safe therapeutic window.[11] For instance, some early GPX4 inhibitors were noted to have poor ADME properties, necessitating the development of analogs with improved characteristics.[6] It is important to note that excessive selenium supplementation, a component of GPX4, can be toxic.[3]
References
- 1. pnas.org [pnas.org]
- 2. Regulation of ferroptotic cancer cell death by GPX4. | Broad Institute [broadinstitute.org]
- 3. mdpi.com [mdpi.com]
- 4. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-depth Technical Guide: GPX4-IN-8 in Different Cancer Cell Lines
To the valued research community,
This document serves as a technical guide on the Glutathione Peroxidase 4 (GPX4) inhibitor, GPX4-IN-8. Our objective is to provide a comprehensive overview of its mechanism, present available quantitative data, detail relevant experimental protocols, and visualize its role in cellular signaling pathways.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a specific form of programmed cell death known as ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to cell membrane damage and death.[3] GPX4 functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing this catastrophic lipid peroxidation.[1][3]
In many cancer cells, particularly those that are resistant to traditional therapies, there is a heightened dependence on GPX4 to manage oxidative stress.[4] This makes GPX4 an attractive therapeutic target. By inhibiting GPX4, compounds can selectively induce ferroptosis in cancer cells, offering a novel strategy for cancer treatment.
This compound: A Potent GPX4 Inhibitor
This compound, also identified as compound A80, is a potent inhibitor of GPX4.[5][6] It has been noted for its antiproliferative activity, suggesting its potential as an anti-cancer agent.[6][7] The primary reference for this compound is the patent application WO2021183702A1, which describes a class of GPX4 inhibitors for treating GPX4-mediated diseases.[6]
Currently, detailed biological data, including IC50 values across various cancer cell lines and comprehensive mechanistic studies, are not extensively available in peer-reviewed literature. The information is primarily found within the aforementioned patent and on the websites of chemical suppliers.
Quantitative Data
As of the latest search, specific quantitative data such as IC50 values for this compound in different cancer cell lines are not publicly available in scientific literature. Research and development on this compound are likely ongoing.
For the purpose of context, a different well-characterized GPX4 inhibitor, RSL3, has been shown to have an IC50 concentration in the nanomolar range in certain cancer cell lines. For example, in HCC827 and PC-9 lung cancer cells, the mean IC50 of RSL3 was 290±431 nM, and in their resistant counterparts (HCC827GR and PC-9OR), it was 234±222 nM.
| Compound | Cell Line | IC50 (nM) | Reference |
| RSL3 | HCC827, PC-9 | 290 ± 431 | (Not available in search results) |
| RSL3 | HCC827GR, PC-9OR | 234 ± 222 | (Not available in search results) |
| This compound | Data Not Available | Data Not Available |
Signaling Pathway of GPX4 Inhibition
The inhibition of GPX4 by a compound like this compound initiates a cascade of events leading to ferroptosis. The pathway begins with the inactivation of GPX4, which prevents the reduction of lipid peroxides. This leads to an accumulation of lipid ROS, overwhelming the cell's antioxidant capacity. The presence of iron catalyzes the further generation of ROS through the Fenton reaction, exacerbating lipid peroxidation and ultimately causing cell membrane rupture and death.
Caption: Mechanism of GPX4 inhibition leading to ferroptosis.
Experimental Protocols
While specific protocols for this compound are not published, the following are standard methodologies used to evaluate the efficacy and mechanism of GPX4 inhibitors in cancer cell lines.
Cell Viability Assay
This assay determines the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay. Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Lipid ROS Measurement
This assay quantifies the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells grown in 6-well plates with this compound at a concentration around its IC50 for a predetermined time (e.g., 6-24 hours).
-
Staining: Wash the cells with PBS and then incubate with a lipid-peroxidation-sensitive fluorescent probe, such as C11-BODIPY™ 581/591, for 30 minutes.
-
Analysis: Harvest the cells and analyze them by flow cytometry. The shift in fluorescence from red to green indicates lipid peroxidation.
Western Blot for GPX4 Expression
This technique can be used to confirm the presence of the GPX4 target in the cell lines of interest.
-
Protein Extraction: Lyse the untreated cells and extract total protein. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A typical experimental workflow for evaluating a GPX4 inhibitor.
Conclusion and Future Directions
This compound is a promising potent inhibitor of GPX4 with potential applications in cancer therapy. While current publicly available data is limited, the general mechanism of GPX4 inhibition provides a strong rationale for its further investigation. Future research should focus on detailed characterization of its activity across a broad panel of cancer cell lines, in vivo efficacy studies in animal models, and elucidation of any potential off-target effects. As more data becomes available, the therapeutic potential of this compound will become clearer, hopefully providing a new tool in the fight against resistant cancers.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ferroptosis and Tumor Drug Resistance: Current Status and Major Challenges [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. GPX4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eubulus-A80 | 2703776-20-7 | MOLNOVA [molnova.com]
Methodological & Application
Application Notes and Protocols for GPX4-IN-8 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against oxidative damage, specifically by reducing lipid hydroperoxides within biological membranes. Its role as a key negative regulator of ferroptosis, an iron-dependent form of programmed cell death, has made it a compelling target for therapeutic intervention, particularly in oncology. GPX4 inhibitors, such as GPX4-IN-8, are valuable research tools for investigating the mechanisms of ferroptosis and for the discovery of novel anticancer agents. This document provides a detailed protocol for an in vitro assay to characterize the activity of GPX4 inhibitors like this compound.
While specific quantitative data for this compound is not extensively available in the public domain, this application note will utilize data from a well-characterized, representative covalent GPX4 inhibitor to illustrate the principles and methodologies. This compound is a potent inhibitor of GPX4 and demonstrates antiproliferative activity.[1]
Signaling Pathway of GPX4 in Ferroptosis Regulation
GPX4 plays a central role in the suppression of ferroptosis. The canonical pathway involves the transport of extracellular cystine into the cell via the system Xc- transporter. Cystine is then reduced to cysteine, a key precursor for the synthesis of glutathione (GSH). GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the iron-dependent accumulation of lipid reactive oxygen species (ROS) that ultimately leads to ferroptotic cell death. Inhibition of GPX4 by compounds like this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.
Data Presentation: Inhibitory Activity of a Representative GPX4 Inhibitor
The following tables summarize the inhibitory activity of a representative covalent GPX4 inhibitor against the GPX4 enzyme and its cytotoxic effects on various cancer cell lines. This data is provided as an example to illustrate the expected outcomes of the in vitro assays described below.
Table 1: Enzymatic Inhibition of GPX4
| Target Enzyme | Representative Inhibitor | IC50 (nM) | Notes |
| GPX4 | Compound X | 60.5 ± 2.1 | Direct enzymatic inhibitory activity. |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Representative Inhibitor | IC50 (µM) | Notes |
| HT-1080 | Fibrosarcoma | Compound X | 0.05 | High sensitivity to GPX4 inhibition. |
| MDA-MB-231 | Breast Cancer | Compound X | 0.12 | Moderate sensitivity. |
| A549 | Lung Cancer | Compound X | 0.25 | Lower sensitivity. |
Experimental Protocols
GPX4 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a test compound, such as this compound, against recombinant human GPX4. The assay is based on a coupled-enzyme reaction that measures the consumption of NADPH, which is proportional to GPX4 activity.
Materials:
-
Recombinant Human GPX4 Protein
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
Cumene (B47948) Hydroperoxide (Substrate)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., RSL3)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of all reagents in GPX4 Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
GPX4 Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
Recombinant GPX4 enzyme
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a master mix containing GSH, GR, and NADPH.
-
Finally, add the substrate, cumene hydroperoxide, to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C). The rate of NADPH oxidation is proportional to GPX4 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Notes and Protocols for GPX4-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPX4-IN-8 is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the cellular defense against lipid peroxidation.[1] By inhibiting GPX4, this compound induces a specific form of iron-dependent cell death known as ferroptosis. This mechanism of action makes this compound a valuable research tool for studying ferroptosis and a potential therapeutic agent for diseases characterized by resistance to traditional forms of cell death, such as certain cancers. These application notes provide a comprehensive guide to using this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and available quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Compound A80 | [1] |
| Molecular Formula | C₂₂H₂₁ClN₂O₃ | [1] |
| Molecular Weight | 396.87 g/mol | [1] |
| CAS Number | 2703776-20-7 | [1] |
Mechanism of Action
This compound functions as a direct inhibitor of GPX4. The primary role of GPX4 is to reduce phospholipid hydroperoxides to their non-toxic alcohol counterparts, thereby protecting cellular membranes from oxidative damage. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis, a form of regulated cell death distinct from apoptosis and necrosis.
Quantitative Data
Direct quantitative data for this compound is limited in publicly available literature. However, data for a structurally similar and potent GPX4 inhibitor, GPX4-IN-4 (Compound 24) , can provide a valuable reference for designing experiments.
Table 1: In Vitro Efficacy of GPX4-IN-4
| Cell Line | Assay | EC₅₀ (µM) | Treatment Duration | Notes | Reference |
| HT-1080 | Cell Viability | 0.85 | 1.5 h | Time-dependent inhibition observed. | [2] |
| 0.27 | 3 h | [2] | |||
| 0.17 | 6 h | [2] | |||
| 0.09 | 24 h | [2] | |||
| NCI-H1703 | Cell Viability | 0.117 | 72 h | [2] | |
| 4.74 | 72 h | With Ferrostatin-1 (ferroptosis inhibitor) | [2] |
Table 2: Comparative Efficacy of Other GPX4 Inhibitors
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Gpx4-IN-3 | 4T1 | 0.78 | |
| MCF-7 | 6.9 | ||
| HT1080 | 0.15 | ||
| RSL3 | A549 | ~0.5 | |
| H1975 | 0.15 | ||
| ML162 | p53-mutant TNBC cells | Sensitizes to ferroptosis | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CCK-8: Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 2: Western Blot for GPX4 and Ferroptosis Markers
This protocol is used to assess the protein levels of GPX4 and other markers of ferroptosis.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-TFR1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
Serum-free medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: After treatment, remove the medium and incubate the cells with 2-5 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer. The probe emits green fluorescence upon oxidation.
-
Fluorescence Microscopy: Add fresh medium or PBS and immediately acquire images.
-
-
Data Analysis: Quantify the increase in green fluorescence, which indicates an increase in lipid peroxidation.
In Vivo Studies
Conclusion
This compound is a potent tool for inducing ferroptosis through the inhibition of GPX4. While specific quantitative data for this compound is still emerging, the provided protocols and comparative data for similar inhibitors offer a solid foundation for researchers to design and execute experiments to explore its effects in various cell culture models. As with any small molecule inhibitor, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for GPX4 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Nomenclature: The specific compound "GPX4-IN-8" is not extensively documented in publicly available scientific literature. It is possible that this is a novel compound, an internal designation, or a typographical error. The following application notes and protocols are based on data from well-characterized small molecule inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4) that are commonly used in preclinical mouse models to induce ferroptosis. The principles and methodologies described herein are broadly applicable for the in vivo study of GPX4 inhibition.
Introduction
Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] GPX4 functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.[1] Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancers that are resistant to conventional therapies. This document provides a comprehensive guide to the use of GPX4 inhibitors in mouse models, with a focus on dosage, experimental protocols, and data interpretation.
Mechanism of Action and Signaling Pathway
GPX4 inhibitors can be broadly categorized into two classes: direct inhibitors that covalently bind to the enzyme (e.g., RSL3, ML162) and indirect inhibitors that deplete glutathione (GSH), a critical cofactor for GPX4 activity (e.g., erastin).[3] More recently, compounds that induce the degradation of GPX4 protein have also been identified (e.g., FIN56).[4] The inhibition of GPX4 leads to an unchecked accumulation of lipid hydroperoxides, which, in the presence of iron, generates excessive lipid ROS. This cascade of oxidative damage to cellular membranes culminates in cell death by ferroptosis.
Data Presentation: In Vitro and In Vivo Efficacy of GPX4 Inhibitors
The following tables summarize quantitative data for several commonly used GPX4 inhibitors.
Table 1: In Vitro Activity of Select GPX4 Inhibitors
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Gpx4-IN-3 | Direct GPX4 Inhibitor | 4T1 | Murine Breast Cancer | 0.78 | [1] |
| MCF-7 | Human Breast Cancer | 6.9 | [1] | ||
| HT1080 | Human Fibrosarcoma | 0.15 | [1] | ||
| RSL3 | Direct GPX4 Inhibitor | A549 | Human Lung Cancer | ~0.5 | [2] |
| FIN56 | GPX4 Degradation Inducer | LN229 | Glioblastoma | 4.2 | [5] |
| U118 | Glioblastoma | 2.6 | [5] |
| ML162 | TXNRD1 Inhibitor (induces ferroptosis) | A549 | Human Lung Cancer | ~0.5 |[2] |
Table 2: In Vivo Dosage and Efficacy of GPX4 Inhibitors in Mouse Xenograft Models
| Compound | Dosage and Administration | Xenograft Model (Cell Line) | Key Efficacy Results | Reference |
|---|---|---|---|---|
| Gpx4-IN-3 | 15 or 30 mg/kg, IV, every two days for 5 doses | 4T1 (Murine Breast Cancer) | Significant Tumor Growth Inhibition (TGI) | [1] |
| RSL3 | 100 mg/kg, intratumorally, twice a day for one week | A549 (Lung Cancer) | Reduced tumor weight | [6] |
| RSL3 | 50 mg/kg | A375 (Melanoma) | Significantly reduced tumor weight and size | [7] |
| RSL3 | 5 mg/kg (in combination with iron and enzalutamide) | TRAMP (Prostate Cancer Model) | Maintained tumor dimension at basal levels | [8] |
| FIN56 | 7 mg/kg, IV, every 4 days | MNNG/HOS (Osteosarcoma) | Significant tumor growth delay | [9] |
| IKE (Erastin analog) | 10/30 mg/kg, daily, i.p. | HT-29 (Colorectal Cancer) | Significantly inhibited xenograft growth |[7] |
Experimental Protocols
Protocol 1: Evaluation of GPX4 Inhibitor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of a GPX4 inhibitor in vivo.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, HT-1080)
-
Immunodeficient mice (e.g., Athymic Nude, NOD-SCID)
-
Complete cell culture medium
-
Sterile PBS and serum-free medium
-
GPX4 inhibitor (e.g., RSL3, FIN56)
-
Vehicle for drug formulation (e.g., DMSO, PEG300, Tween80, saline, or corn oil)[10]
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash cells with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-150 µL of the cell suspension (2-3 x 10^6 cells) into the right flank of each mouse.[9]
3. Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[6]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length × Width²)/2.[1]
-
Randomize mice into treatment and control groups (n=5-6 per group).
-
Prepare the dosing solution of the GPX4 inhibitor in the appropriate vehicle. For example, a formulation for RSL3 can be prepared by dissolving it in DMSO, then diluting with PEG300, Tween80, and finally water.[10]
-
Administer the GPX4 inhibitor according to the desired regimen (e.g., 50 mg/kg RSL3 via subcutaneous injection or 7 mg/kg FIN56 via intravenous injection).[7][9] The control group should receive vehicle injections following the same schedule.
4. Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.
-
Continue measuring tumor volumes throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 25-30 days).[5][11]
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement, histopathological analysis (e.g., H&E staining, Ki67 for proliferation), and biomarker analysis (e.g., 4-HNE for lipid peroxidation).[5]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPX4 Inhibition In Vivo
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer.[3][4] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and potential toxicity of GPX4 inhibitors in a physiological context. This document outlines key considerations and detailed protocols for the in vivo delivery of GPX4 inhibitors.
The primary mechanism of action for GPX4 inhibitors is the induction of ferroptosis.[5] By directly or indirectly inactivating GPX4, these small molecules prevent the reduction of lipid hydroperoxides to lipid alcohols, leading to a lethal accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using various GPX4 inhibitors. This information can guide dose selection and experimental design for novel GPX4 inhibitors.
Table 1: In Vivo Efficacy of GPX4 Inhibitors in Xenograft Models
| Compound/Analog | Cancer Type | Animal Model | Dosage and Route | Key Findings |
| PE (Ferroptosis Inducer) | Fibrosarcoma (HT-1080 cells) | Athymic Nude Mice | 40 mg/kg (s.c.), then 30 mg/kg (i.v.) | Significant delay in tumor growth compared to vehicle.[7] |
| (1S, 3R)-RSL3 | BCR-ABL+ Leukemia | Mouse Model | Not specified (in combination with Az) | Significantly prolonged survival.[8] |
| JKE-1674 | Intrahepatic Cholangiocarcinoma | Preclinical Models | Not specified (in combination with gemcitabine (B846) and cisplatin) | Superior antitumor efficacy.[4] |
| Gpx4-IN-9 | Pancreatic Cancer (AsPC-1 cells) | Athymic Nude Mice | 20 mg/kg (i.p., daily) | Tumor growth inhibition of 70%.[9] |
Table 2: Vehicle Formulations for In Vivo Delivery of GPX4 Inhibitors
| Vehicle Component | Percentage | Purpose | Reference |
| DMSO | 5% - 10% | Solubilizing agent | [7][9] |
| PEG300 | 30% - 40% | Co-solvent | [9] |
| Tween 80 | 5% | Surfactant/Emulsifier | [9] |
| Saline / HBSS | 45% - 60% | Diluent | [7][9] |
| Corn Oil | 90% | Alternative vehicle for lipophilic compounds | - |
Experimental Protocols
Formulation of GPX4 Inhibitor for In Vivo Administration
Objective: To prepare a stable and injectable formulation of a GPX4 inhibitor.
Materials:
-
GPX4 inhibitor (e.g., GPX4-IN-8)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Hank's Balanced Salt Solution (HBSS), sterile
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation: Accurately weigh the GPX4 inhibitor and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Gentle warming or vortexing may be required.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline).[9]
-
Final Formulation: Slowly add the GPX4 inhibitor stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the formulation as recommended based on the compound's stability, typically at 4°C for short-term use or -20°C for long-term storage. It is often recommended to prepare fresh on the day of use.
Administration of GPX4 Inhibitor in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a GPX4 inhibitor in vivo.
Materials:
-
Tumor cells (e.g., HT-1080 fibrosarcoma)
-
6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice)[7][10]
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Prepared GPX4 inhibitor formulation
-
Vehicle control formulation
-
Appropriate syringes and needles for the chosen route of administration
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Inject the cell suspension (e.g., 4 million cells in 100 µL) subcutaneously into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[9] Monitor tumor volume regularly using calipers with the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer the GPX4 inhibitor formulation to the treatment group via the chosen route (e.g., intraperitoneal, intravenous, or subcutaneous injection).
-
Administer the vehicle-only formulation to the control group.
-
The dosing schedule will depend on the compound's properties and should be determined in preliminary studies (e.g., daily, every other day).[7][9]
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health to assess toxicity.
-
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Visualization of Pathways and Workflows
Signaling Pathway of GPX4 Inhibition
References
- 1. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring GPX4 Inhibition with GPX4-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a vital selenoenzyme that plays a central role in cellular defense against oxidative damage.[1][2][3] Its primary function is to reduce phospholipid hydroperoxides to their non-toxic alcohol counterparts, thereby protecting cell membranes from the damaging effects of lipid peroxidation.[3][4] This protective mechanism is a key regulator in preventing ferroptosis, an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid reactive oxygen species (ROS).[2][5][6]
Given that many cancer cells exhibit a heightened dependency on GPX4 for survival and proliferation, inhibiting its activity has emerged as a promising therapeutic strategy in oncology.[7][8] GPX4 antagonists are compounds designed to block the enzyme's activity, leading to an increase in oxidative stress and inducing ferroptosis in cancer cells that may be resistant to other forms of cell death like apoptosis.[2][8] GPX4-IN-8 is a small molecule inhibitor designed to target GPX4. These application notes provide detailed protocols to measure the inhibitory effect of this compound on GPX4 activity and its downstream cellular consequences.
Signaling Pathway and Mechanism of Action
GPX4 is a central node in the ferroptosis regulatory pathway.[9] It utilizes two molecules of glutathione (GSH) to reduce a lipid hydroperoxide (L-OOH) into a harmless lipid alcohol (L-OH), in the process generating oxidized glutathione (GSSG).[1][4][9] GPX4 inhibitors, such as this compound, directly bind to and inactivate GPX4.[2] This inactivation leads to the unchecked accumulation of lipid hydroperoxides, culminating in extensive lipid peroxidation, cell membrane damage, and ultimately, ferroptotic cell death.[2][6]
Data Presentation: Inhibitory Activity
The efficacy of a GPX4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values indicate higher potency. The following table provides representative data for well-characterized GPX4 inhibitors to illustrate how results for this compound should be presented.
| Inhibitor | Target / Cell Line | Cancer Type | IC50 | Reference |
| RSL3 | BJeLR (HRASV12) | Fibrosarcoma | 0.01 µM | [3] |
| HCT116 | Colon Cancer | 4.08 µM | [10] | |
| HT-1080 | Fibrosarcoma | 150 nM | [11] | |
| ML210 | BJeLR (HRASV12) | Fibrosarcoma | 71 nM | [10] |
| BJeH-LT | Fibroblast | 272 nM | [10] | |
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78 µM | [11] |
| MCF-7 | Human Breast Cancer | 6.9 µM | [11] |
Experimental Protocols
The following protocols provide detailed methodologies to assess the inhibitory effects of this compound.
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effect of this compound by measuring cell viability, allowing for the calculation of the IC50 value. The MTT assay is described here, which measures the metabolic activity of living cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve (Cell Viability % vs. log[this compound]) and use non-linear regression to determine the IC50 value.
-
Protocol 2: Direct GPX4 Activity Assay (Cell-Free)
This protocol describes a coupled-enzyme assay to directly measure the enzymatic activity of GPX4 in cell lysates or with recombinant protein.[1][12] The assay monitors the consumption of NADPH at 340 nm, which is proportional to GPX4 activity.[1][13]
Principle: GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using GSH, producing GSSG. Glutathione Reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of decrease in absorbance at 340 nm is directly proportional to GPX4 activity.[1][12]
Materials:
-
Recombinant human GPX4 or cell lysate
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
Glutathione (GSH) solution
-
Substrate (e.g., Cumene hydroperoxide or Phosphatidylcholine hydroperoxide)[1][13]
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well UV-transparent plate, prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Inhibitor Addition: Add this compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant GPX4 enzyme or cell lysate to the wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., cumene hydroperoxide).[1][12]
-
Measure Absorbance: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 10-20 minutes.[1]
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Normalize the GPX4 activity to the protein concentration if using cell lysates.
-
Plot the percentage of GPX4 activity against the log concentration of this compound to determine the enzymatic IC50 value.
Protocol 3: Lipid Peroxidation Assay (Cell-Based)
This protocol uses the fluorescent probe BODIPY™ 581/591 C11 to quantify lipid peroxidation in live cells, a direct downstream consequence of GPX4 inhibition and a hallmark of ferroptosis.[14][15]
Principle: The C11-BODIPY probe incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm).[1] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[1]
Materials:
-
Cell line of interest
-
This compound
-
Positive control (e.g., RSL3)[15]
-
Ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1) to confirm specificity[14][15]
-
BODIPY™ 581/591 C11 probe (e.g., ThermoFisher, D3861)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate format (e.g., 6-well or 12-well plates).
-
Allow cells to adhere overnight.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include vehicle control, positive control (RSL3), and co-treatment with a ferroptosis inhibitor.[10][15]
-
-
Probe Loading:
-
After treatment, harvest the cells (if using flow cytometry) or leave them in the plate (for microscopy).
-
Wash the cells once with pre-warmed HBSS or serum-free medium.[10]
-
Add the C11-BODIPY probe (final concentration typically 0.5-2.5 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.[10][15]
-
-
Washing and Analysis:
-
Wash the cells twice with HBSS or PBS to remove excess probe.[10]
-
Resuspend cells in fresh buffer for flow cytometry or add fresh buffer for microscopy.
-
Flow Cytometry: Analyze the cells, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.
-
Fluorescence Microscopy: Capture images using appropriate filter sets for both red and green fluorescence.
-
Data Analysis:
-
For flow cytometry, calculate the ratio of green to red mean fluorescence intensity for each sample. An increase in this ratio indicates a higher level of lipid peroxidation.
-
For microscopy, quantify the fluorescence intensity of both channels and calculate the ratio.
-
Compare the results from this compound treated cells to controls. A significant increase in lipid peroxidation that is rescued by co-treatment with a ferroptosis inhibitor confirms that the effect is due to the induction of ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 2.13. GPX4 Activity [bio-protocol.org]
- 14. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPX4-IN-8 in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] This process is distinct from other cell death modalities such as apoptosis and necrosis.[4] The glutathione (B108866) peroxidase 4 (GPX4) enzyme is a central regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and ferroptotic death.[2][3][5][6][7] Inhibition of GPX4 has emerged as a key pharmacological strategy to induce ferroptosis, with significant potential for therapeutic applications, particularly in oncology, as some cancer cells exhibit a heightened sensitivity to this form of cell death.[2][8]
GPX4-IN-8 is a potent and selective inhibitor of GPX4. By directly binding to and inactivating GPX4, it triggers the accumulation of lipid reactive oxygen species (ROS), leading to ferroptosis.[9][10] These application notes provide a comprehensive overview of the use of this compound and its analogs (GPX4-IN-3 and GPX4-IN-4) for inducing ferroptosis in a laboratory setting, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound and its analogs are direct inhibitors of GPX4. Unlike indirect inhibitors such as erastin, which depletes glutathione (GSH), a necessary cofactor for GPX4 activity, these compounds covalently bind to the active site of the GPX4 enzyme.[9][11] This inactivation of GPX4's reductive capacity leads to an unchecked accumulation of lipid hydroperoxides, particularly on polyunsaturated fatty acids within cellular membranes. In the presence of intracellular iron, these lipid hydroperoxides undergo Fenton-like reactions, propagating lipid peroxidation and ultimately leading to membrane damage and cell death through ferroptosis.[4]
Signaling Pathway of this compound Induced Ferroptosis
Caption: this compound directly inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Data Presentation
The following tables summarize the in vitro efficacy of this compound analogs in various cancer cell lines. This data can serve as a starting point for experimental design.
Table 1: In Vitro Efficacy of GPX4-IN-4 [9]
| Cell Line | Cancer Type | EC50 (µM) | Treatment Duration (h) | Notes |
| HT1080 | Fibrosarcoma | 0.09 | 24 | - |
| NCI-H1703 | Non-Small Cell Lung Cancer | 0.117 | 72 | EC50 increases to 4.74 µM with Fer-1 |
Table 2: In Vitro Efficacy of GPX4-IN-3 [10]
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Notes |
| 4T1 | Breast Cancer (murine) | 0.78 | Not Specified | - |
| MCF-7 | Breast Cancer (human) | 6.9 | Not Specified | - |
| HT1080 | Fibrosarcoma | 0.15 | Not Specified | IC50 increases to 4.73 µM with Fer-1 |
Experimental Protocols
Experimental Workflow for In Vitro Ferroptosis Induction
Caption: Workflow for in vitro ferroptosis induction and analysis using this compound.
Protocol 1: In Vitro Ferroptosis Induction and Cell Viability Assessment
This protocol describes how to treat cultured cells with this compound and assess the resulting effect on cell viability.
Materials:
-
This compound (or analog)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest (e.g., HT1080, NCI-H1703)
-
Ferrostatin-1 (Fer-1, as a negative control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Ultrasonic water bath
Procedure:
-
Preparation of this compound Stock Solution: a. Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.[12] b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Note: Solubility for the related Gpx4-IN-3 in DMSO is high (67.5 mg/mL), but sonication may be required.[12] c. Briefly vortex the tube to disperse the powder.[12] d. Sonicate in a 37°C ultrasonic water bath for 15-30 minutes to ensure complete dissolution.[12] The solution should be clear. e. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well). c. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Cell Treatment: a. Prepare serial dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). b. For control wells, prepare medium with DMSO at the same final concentration as the highest this compound concentration (vehicle control). c. To confirm ferroptosis, prepare a set of wells to be co-treated with this compound and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM). d. Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle, or co-treatment with Fer-1.
-
Incubation: a. Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then read absorbance; or add CellTiter-Glo® reagent and read luminescence). b. Calculate cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the dose-response curve and determine the EC50/IC50 value.
Protocol 2: Measurement of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS accumulation by flow cytometry.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4) in 6-well or 12-well plates.
-
C11-BODIPY™ 581/591 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Probe Preparation: Prepare a working solution of C11-BODIPY™ 581/591 in cell culture medium or PBS (typically 1-5 µM).
-
Cell Staining: a. After the treatment period with this compound, harvest the cells by trypsinization. b. Wash the cells once with PBS and resuspend the cell pellet in the C11-BODIPY™ working solution. c. Incubate the cells at 37°C for 30 minutes, protected from light.
-
Flow Cytometry Analysis: a. After incubation, wash the cells once more with PBS to remove excess probe. b. Resuspend the cells in PBS for flow cytometry analysis. c. Analyze the cells on a flow cytometer. The C11-BODIPY™ probe fluoresces red when unoxidized and shifts to green fluorescence upon oxidation by lipid peroxides. d. Measure the increase in the green fluorescence signal (e.g., in the FITC channel) as an indicator of lipid peroxidation.
Protocol 3: In Vivo Antitumor Efficacy Study (Representative)
This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound (or analog)
-
Vehicle solution for in vivo administration (e.g., a solution of saline, PEG, and Tween 80)
-
Immunocompromised mice (e.g., SCID/Beige mice)[9]
-
Cancer cell line for tumor implantation (e.g., WSU-DLCL2, 4T1)[9][10]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: a. Randomize mice into treatment groups (e.g., vehicle control, this compound treatment group). b. Prepare the dosing solution of this compound in the appropriate vehicle. c. Administer this compound via the desired route (e.g., intraperitoneal injection). Dosing will need to be optimized, but a starting point could be based on related compounds, such as 30-50 mg/kg daily or every other day.[9][10] d. Administer the vehicle solution to the control group on the same schedule.
-
Monitoring and Data Collection: a. Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity. b. Measure tumor dimensions with calipers (e.g., twice weekly) and calculate tumor volume (e.g., Volume = 0.5 x length x width²). c. Continue treatment for the predetermined duration (e.g., 20 days).[9]
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. c. Tumor tissue can be used for further analysis, such as Western blotting for GPX4 or immunohistochemistry for markers of cell death or proliferation.
Conclusion
This compound is a valuable tool for inducing ferroptosis in laboratory settings. By directly inhibiting the key ferroptosis regulator GPX4, it provides a specific and potent method for studying this cell death pathway. The protocols provided herein offer a framework for utilizing this compound and its analogs in both in vitro and in vivo experiments. Researchers should use the provided data as a guide, with the understanding that optimal concentrations and treatment times may vary depending on the specific cell line and experimental conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.febscongress.org [2024.febscongress.org]
- 7. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 is a potential diagnostic and therapeutic biomarker associated with diffuse large B lymphoma cell proliferation and B cell immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of GPX4 Following GPX4-IN-8 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that protects cells from membrane lipid peroxidation by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] It is a central regulator of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.[3][4] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.[5][6] GPX4-IN-8 is a covalent inhibitor of GPX4 that induces ferroptosis, making it a valuable tool for studying this cell death pathway and a potential therapeutic agent in diseases such as cancer.[7]
These application notes provide a detailed protocol for the treatment of cells with this compound and subsequent analysis of GPX4 protein levels via Western blot. This allows for the confirmation of the inhibitor's effect on its target protein, which is often a key step in validating experimental results.
Signaling Pathway of GPX4 in Ferroptosis and Inhibition by this compound
GPX4 is a key component of the cellular antioxidant defense system. It utilizes glutathione (GSH) to detoxify lipid hydroperoxides, thereby preventing the chain reaction of lipid peroxidation that leads to ferroptosis. The system Xc-/GSH/GPX4 axis is a pivotal pathway in the regulation of ferroptosis.[8][9] this compound directly inhibits the enzymatic activity of GPX4, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.
References
- 1. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Peroxidation Assay Using GPX4-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] GPX4 specifically reduces phospholipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) that can damage cellular membranes.[3][4] Inhibition of GPX4 leads to an increase in lipid peroxidation and can selectively induce ferroptosis in cancer cells and other pathological contexts, making it a promising target for therapeutic development.[1][5]
GPX4-IN-8 is a potent inhibitor of GPX4 with demonstrated antiproliferative activity.[6] These application notes provide detailed protocols for utilizing this compound to induce and measure lipid peroxidation in cell-based assays. The provided methodologies and data serve as a guide for researchers investigating the mechanism of ferroptosis and evaluating the efficacy of GPX4 inhibitors.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using various GPX4 inhibitors. Researchers should note that optimal concentrations and treatment times for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
Table 1: In Vitro Activity of Representative GPX4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| GPX4-IN-3 (26a) | 4T1 | Cell Viability | 0.78 µM | [7] |
| MCF-7 | Cell Viability | 6.9 µM | [7] | |
| HT1080 | Cell Viability | 0.15 µM | [7] | |
| HT1080 (with Fer-1) | Cell Viability | 4.73 µM | [7] | |
| RSL3 | BJeLR (HRASV12) | Cell Viability | 0.01 µM | [1] |
| GPX4-IN-4 | NCI-H1703 | Cell Viability | 0.117 µM | MedChemExpress Datasheet |
| NCI-H1703 (with Fer-1) | Cell Viability | 4.74 µM | MedChemExpress Datasheet |
Table 2: In Vivo Activity of a Representative GPX4 Inhibitor
| Compound | Animal Model | Dosage and Administration | Effect | Reference |
| GPX4-IN-3 (26a) | Mouse 4T1 xenograft | 15 and 30 mg/kg, intravenous injection, every two days for five doses | Significantly suppressed tumor growth | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of GPX4-inhibition-induced ferroptosis and a general experimental workflow for its investigation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This protocol measures the level of malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Cells treated with this compound (from a 6-well plate or larger)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% TBA in 50% acetic acid)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 6-24 hours).
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail and BHT to prevent further oxidation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
TBA Reaction:
-
To 100 µL of cell lysate, add 200 µL of TBA reagent.
-
Add 100 µL of 20% TCA.
-
Vortex briefly and incubate at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Measurement:
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of each sample (e.g., nmol MDA/mg protein).
-
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS by flow cytometry.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in the cell viability protocol for the desired time (e.g., 6-24 hours).
-
Include a positive control (e.g., RSL3) and a vehicle control.
-
-
Staining:
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate at 37°C, protected from light.
-
-
Harvesting and Analysis:
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.[8]
-
Conclusion
This compound is a valuable tool for inducing and studying ferroptosis through the inhibition of GPX4. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on cell viability and lipid peroxidation. Careful optimization of experimental conditions is recommended to obtain robust and reproducible results. These studies will contribute to a better understanding of the role of GPX4 in cellular homeostasis and disease, and may aid in the development of novel therapeutic strategies targeting ferroptosis.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP8-governed GPX4 homeostasis orchestrates ferroptosis and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPX4-IN-8 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the cellular antioxidant defense system, specifically tasked with neutralizing lipid hydroperoxides. Its inhibition leads to an iron-dependent form of regulated cell death known as ferroptosis, characterized by the overwhelming accumulation of lipid reactive oxygen species (ROS).[1][2][3] Targeting GPX4 has emerged as a promising therapeutic strategy in oncology, particularly for cancers that are resistant to conventional therapies.[1][4] The small molecule inhibitor, GPX4-IN-8, is a potent agent for inducing ferroptosis and has shown significant potential for synergistic anti-cancer effects when used in combination with other therapeutic modalities.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound with chemotherapy and immunotherapy.
Mechanism of Action: GPX4 Inhibition and Ferroptosis
GPX4 is unique in its ability to reduce phospholipid hydroperoxides within biological membranes.[1] Small molecule inhibitors, such as this compound, typically act by covalently binding to the active site of GPX4, thereby inactivating the enzyme. This inactivation leads to a cascade of events culminating in ferroptosis:
-
Accumulation of Lipid Peroxides: Without functional GPX4, lipid hydroperoxides accumulate on cellular membranes.
-
Iron-Dependent Fenton Reaction: In the presence of labile iron, these lipid peroxides undergo Fenton-like reactions, generating highly reactive lipid radicals.
-
Oxidative Damage and Cell Death: The propagation of lipid peroxidation leads to extensive membrane damage and, ultimately, cell death.
The induction of ferroptosis by this compound can sensitize cancer cells to other therapies, overcoming resistance mechanisms.[5]
Combination Therapy Strategies
This compound in Combination with Chemotherapy
Numerous studies have demonstrated that inducing ferroptosis can enhance the efficacy of traditional chemotherapeutic agents.[5] Cancer cells that have developed resistance to drugs like cisplatin, gemcitabine, and doxorubicin (B1662922) may become susceptible to treatment when co-administered with a GPX4 inhibitor.[6][7]
Rationale for Combination:
-
Overcoming Apoptosis Resistance: Many chemotherapies induce apoptosis. Cancer cells resistant to apoptosis may still be vulnerable to ferroptosis.
-
Synergistic Cell Killing: The distinct cell death mechanisms of chemotherapy and ferroptosis can lead to a greater overall tumor cell kill.
-
Targeting Therapy-Resistant Cell States: Cancer cells in a mesenchymal-like state, often associated with drug resistance, have been shown to be particularly dependent on GPX4 for survival.[1]
This compound in Combination with Immunotherapy
Emerging evidence suggests a strong link between ferroptosis and the anti-tumor immune response.[2][8][9] The combination of GPX4 inhibition and immune checkpoint inhibitors (e.g., anti-PD-1) has shown promise in preclinical models.[8][9]
Rationale for Combination:
-
Enhanced T-cell Infiltration: Induction of ferroptosis in tumor cells can promote the infiltration of CD8+ T cells into the tumor microenvironment.[8][9]
-
Potentiation of Immune Checkpoint Blockade: The inflammatory signals released from ferroptotic cells can enhance the efficacy of anti-PD-1/PD-L1 therapies.[8][9]
-
Direct Effects on Immune Cells: While GPX4 inhibition can induce ferroptosis in cancer cells, it is also important to consider its effects on immune cells, as T-cell stimulation can decrease GPX4 expression and increase their susceptibility to ferroptosis.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on GPX4 inhibitors in combination therapies. Note that this data is for well-characterized GPX4 inhibitors like RSL3 and may be used as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of GPX4 Inhibitors in Combination with Chemotherapy
| Cell Line | Cancer Type | GPX4 Inhibitor (Concentration) | Chemotherapeutic Agent (Concentration) | Effect | Reference |
| A549 (Cisplatin-Resistant) | Lung Cancer | RSL3 | Cisplatin | Enhanced anti-tumor effect | [11] |
| Pancreatic Ductal Adenocarcinoma Cells | Pancreatic Cancer | GPX4 inhibition | Gemcitabine | Restored/enhanced anticancer activity | [11] |
| Intrahepatic Cholangiocarcinoma Cells | Cholangiocarcinoma | JKE-1674 | Gemcitabine and Cisplatin | Superior antitumor efficacy | [6] |
Table 2: In Vivo Efficacy of GPX4 Inhibitor Combinations
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Mouse Tumor Models | USP8 Inhibition + Ferroptosis Inducer + Anti-PD-1 | Retarded tumor growth, enhanced CD8+ T cell infiltration, potentiated anti-PD-1 response | [8][9] |
| Melanoma Mouse Model | Ferroptosis Inducers + Immunotherapy | Synergistic tumor clearance | [12] |
| Lapatinib-Resistant NSCLC Xenograft | GPX4 Silencing + Lapatinib | Enhanced anti-cancer effect | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Chemotherapy
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent. A common approach is a 6x6 or 8x8 matrix of concentrations.
-
Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Assessment of Lipid Peroxidation
Objective: To measure the induction of lipid ROS in cancer cells following treatment with this compound alone or in combination.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent (optional)
-
C11-BODIPY™ 581/591 dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination agent, or both for a specified time (e.g., 6-24 hours). Include appropriate controls.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a working solution of C11-BODIPY™ 581/591 (typically 1-5 µM) in PBS or serum-free media.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Wash the cells to remove excess dye.
-
Resuspend in PBS and analyze immediately using a flow cytometer.
-
Oxidized C11-BODIPY™ will shift its fluorescence emission from red to green, which can be detected in the FITC channel.
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with immunotherapy.
Materials:
-
Immunocompromised mice (e.g., NSG mice) or syngeneic models for immunotherapy studies.[10]
-
Tumor cells
-
This compound formulated for in vivo administration
-
Immunotherapeutic agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Immunotherapy alone, Combination).
-
Treatment Administration: Administer treatments according to a predetermined schedule. Monitor animal weight and general health.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the combination therapy.
Visualizations
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USP8-governed GPX4 homeostasis orchestrates ferroptosis and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting a novel inducible GPX4 alternative isoform to alleviate ferroptosis and treat metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPX4 to Induce Ferroptosis Overcomes Chemoresistance Mediated by the PAX8‐AS1/GPX4 Axis in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of GPX4 ameliorates doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP8-governed GPX4 homeostasis orchestrates ferroptosis and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | System Xc−/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Staining of Cell Death Following GPX4-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPX4-IN-8 is a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2][3] Inhibition of GPX4 by this compound leads to the accumulation of lipid reactive oxygen species (ROS) and induces a specific form of regulated cell death known as ferroptosis.[1][3][4] Ferroptosis is characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[5][6] Understanding and accurately quantifying this process is crucial for research in cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury, where ferroptosis is implicated.[2][7][8]
These application notes provide detailed protocols for inducing and staining for key markers of ferroptosis following treatment with this compound. The described methods will enable researchers to reliably detect and quantify the hallmarks of ferroptotic cell death.
Mechanism of Action of this compound
GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thus preventing the propagation of lipid peroxidation.[9][10] this compound covalently binds to and inactivates GPX4, leading to a cascade of events culminating in ferroptotic cell death.[1][3]
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, diffuse large B-cell lymphoma cell lines)[1]
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control[6]
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) to determine the optimal concentration for your cell line.
-
Controls: Include a vehicle control (DMSO) and a co-treatment group with this compound and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) to confirm the specificity of cell death.[6]
-
Incubation: Incubate the cells for a desired time period (e.g., 12-48 hours). The optimal incubation time should be determined empirically.
-
Proceed to Staining: After incubation, proceed with the desired staining protocols to detect markers of ferroptosis.
Protocol 2: Staining for Lipid Peroxidation
A key hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS).[5][6] This can be detected using fluorescent probes.
A. Using C11-BODIPY 581/591: This ratiometric fluorescent probe is widely used to detect lipid peroxidation.[5][11]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
C11-BODIPY 581/591 (Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: After treatment, remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with 2-5 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.[12]
-
Washing: Wash the cells twice with PBS to remove the excess probe.[12]
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence shift using a flow cytometer.
-
B. Using CellROX Green Reagent: This reagent is a fluorogenic probe for measuring oxidative stress in live cells.[5]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
CellROX™ Green Reagent (Thermo Fisher Scientific)
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Probe Loading: After treatment, add CellROX Green Reagent to the culture medium at a final concentration of 5 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Analysis: Measure the green fluorescence using a fluorescence microscope or a microplate reader.
Protocol 3: Staining for Intracellular Iron
Ferroptosis is an iron-dependent process.[13][14] An increase in the labile iron pool is a characteristic feature.
A. Using a Fluorescent Iron Probe (e.g., FerroOrange): These probes specifically detect ferrous iron (Fe2+).[15][16]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
FerroOrange probe
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or microplate reader
Procedure:
-
Probe Loading: After treatment, wash the cells with HBSS.
-
Incubate the cells with 1 µM FerroOrange in HBSS for 30 minutes at 37°C.
-
Washing: Wash the cells once with HBSS.
-
Analysis: Measure the orange fluorescence using a fluorescence microscope or a microplate reader.
B. Prussian Blue Staining: This histochemical stain detects ferric iron (Fe3+).[5][6]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Perls' solution (equal parts of 20% hydrochloric acid and 10% potassium ferrocyanide)
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Incubate the cells with freshly prepared Perls' solution for 20 minutes.
-
Washing: Wash the cells three times with distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing and Mounting: Wash with distilled water and mount for imaging. Ferric iron deposits will appear as blue/purple precipitates.
Caption: Experimental workflow for staining cell death after this compound treatment.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Cell Viability after this compound Treatment
| Treatment Group | Concentration | Cell Viability (%) |
| Vehicle Control | - | 100 |
| This compound | 100 nM | 85 |
| This compound | 1 µM | 50 |
| This compound | 10 µM | 20 |
| This compound + Fer-1 | 1 µM + 1 µM | 95 |
Table 2: Quantification of Ferroptosis Markers
| Treatment Group | Lipid ROS (Fold Change) | Labile Iron (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 4.5 | 2.8 |
| This compound + Fer-1 | 1.2 | 1.1 |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to effectively induce and detect ferroptotic cell death mediated by this compound. By utilizing the described staining methods for key markers such as lipid peroxidation and intracellular iron, scientists can accurately quantify the effects of GPX4 inhibition and further explore the role of ferroptosis in various physiological and pathological contexts. The inclusion of appropriate controls, such as the ferroptosis inhibitor Ferrostatin-1, is critical for validating the specificity of the observed cell death mechanism.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. tandfonline.com [tandfonline.com]
- 9. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Ferrous Iron (Fe2+ ) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 16. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
GPX4-IN-8 solubility and stability issues
Technical Support Center: GPX4-IN-8
Disclaimer: The compound "this compound" is not commonly cited in the available literature. This guide has been compiled using data for closely related and structurally similar GPX4 inhibitors, such as GPX4-IN-4 (also known as compound 24) and GPX4-IN-3, to provide comprehensive support for researchers working with potent chloroacetamide GPX4 inhibitors. Users should validate these recommendations for their specific compound.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the solubility, stability, and handling of this compound and similar GPX4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is understood to be a potent, selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). The primary mechanism of action for this class of inhibitors is the induction of ferroptosis, a regulated form of iron-dependent cell death.[1][2] By inhibiting GPX4, the compound prevents the reduction of lipid hydroperoxides, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3] This makes it a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers resistant to other treatments.[2][4]
Q2: What are the recommended solvents and solubility limits for GPX4 inhibitors?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions.[1][5] Solubility can be enhanced with ultrasonication.[1][5] It is critical to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[5]
Solubility Data for Related GPX4 Inhibitors
| Compound | Solvent | Solubility |
|---|---|---|
| GPX4 24 | DMSO | 30 mg/mL |
| GPX4 24 | DMF | 30 mg/mL |
| GPX4 24 | Ethanol | 20 mg/mL |
| GPX4-IN-3 | DMSO | 67.5 mg/mL (with ultrasound) |
| GPX4-IN-6 | DMSO | 50 mg/mL (with ultrasound) |
Data compiled from multiple sources.[1][6][7]
Q3: Why does my this compound precipitate when diluted in aqueous media?
This is a common issue for hydrophobic compounds.[5] While soluble in organic solvents like DMSO, these inhibitors have very low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous solution like cell culture medium, the compound can no longer stay dissolved and precipitates out.[1][5]
Q4: How can I prevent the precipitation of the compound in my experiments?
To prevent precipitation, it is recommended to perform serial dilutions. First, dilute the high-concentration DMSO stock solution to an intermediate concentration in pure DMSO. Then, add this intermediate solution to your aqueous experimental medium. This gradual dilution process helps to avoid localized high concentrations that lead to precipitation.[1] Additionally, ensure rapid and thorough mixing when adding the compound to the medium.[5] The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1][5]
Q5: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound. Below are the general storage recommendations for related GPX4 inhibitors.
Recommended Storage and Stability
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Solid Powder | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -20°C | 1 month |
| Stock Solution in DMSO | -80°C | 6 months |
Data compiled from multiple sources.[6][7][8][9] To ensure product integrity, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem: The compound is difficult to dissolve completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the air, reducing its solvating power.[5]
-
Solution: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[5]
-
Possible Cause: The compound may form aggregates that are resistant to simple vortexing.[1]
-
Solution: Use ultrasonication in a water bath to provide the energy needed to break down aggregates and facilitate dissolution.[1][5] Gentle warming to 37°C can also aid this process, but avoid excessive heat to prevent potential degradation.[5]
Problem: Precipitation occurs immediately after diluting the stock solution in cell culture medium.
-
Possible Cause: Poor aqueous solubility and rapid change in solvent polarity.[10]
-
Solution 1: Serial Dilution: Prepare an intermediate dilution of your stock solution in pure DMSO before the final dilution into the aqueous medium.[1]
-
Solution 2: Reduce Final Concentration: Your target concentration may be above the solubility limit in the final medium. Try working with a lower final concentration.
-
Solution 3: Check Final DMSO Concentration: Ensure the final DMSO percentage in your culture medium is below 0.5%.[5] Higher concentrations can contribute to solubility issues and are often toxic to cells.
Problem: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Incomplete dissolution of the compound, leading to inaccurate concentrations in your experiments.[1]
-
Solution: Before each use, visually inspect your stock solution to ensure it is clear and free of any particulates. If any crystals are visible, warm and sonicate the solution until it is fully dissolved.
-
Possible Cause: Degradation of the compound due to improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot your stock solution into single-use volumes and store them at -80°C for long-term stability.[8] For in vivo experiments, it is recommended to prepare fresh solutions daily.[9]
Problem: High cellular toxicity is observed in the vehicle control group.
-
Possible Cause: The final concentration of DMSO is too high for your specific cell line.
-
Solution: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive lines may require concentrations as low as 0.1%.[5] Always include a vehicle control with the same final DMSO concentration as your treatment groups.[5]
Experimental Protocols & Visualizations
GPX4 Signaling Pathway in Ferroptosis
GPX4 is a central regulator of ferroptosis. It functions by converting toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor. This compound covalently binds to and inhibits GPX4, leading to an accumulation of L-OOH, which results in oxidative damage and ferroptotic cell death.
Caption: The role of GPX4 in preventing ferroptosis and its inhibition by this compound.
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Initial Mixing: Vortex the tube for 30-60 seconds to disperse the powder.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate for 15-30 minutes to ensure complete dissolution.[1] Gentle warming to 37°C can be used concurrently.[5]
-
Verification: Visually confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for up to 6 months.[8][9]
Experimental Workflow: In Vitro Cell Viability Assay
The following workflow outlines the key steps for assessing the effect of this compound on cancer cell viability using an assay like CCK-8 or MTT.[2][11]
Caption: General workflow for an in vitro cell viability experiment using this compound.
Protocol 2: Cell Viability (CCK-8) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Remember to perform an intermediate dilution step in pure DMSO if necessary to prevent precipitation. Include a vehicle control (medium with the highest final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Troubleshooting Logic for Solubility Issues
Use this flowchart to diagnose and solve common solubility and precipitation problems.
Caption: A logical flowchart for troubleshooting this compound solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPX4-IN-8 Concentration for Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of GPX4-IN-8, a novel inhibitor of Glutathione Peroxidase 4 (GPX4). By providing clear, actionable advice, we aim to facilitate successful and reproducible experiments for the induction of ferroptosis.
Disclaimer: this compound is presented here as a representative novel GPX4 inhibitor. The quantitative data and specific concentration ranges provided are based on published data for well-characterized, structurally similar GPX4 inhibitors such as RSL3 and ML162. Researchers should always perform a dose-response curve for their specific cell line and experimental conditions to determine the optimal concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, protecting cells from a specific form of iron-dependent cell death called ferroptosis.[1][2][3] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death.[2][3]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for initial experiments is between 0.01 µM and 10 µM.[1][2][4][5] Refer to Table 1 for representative IC50 values of other GPX4 inhibitors in various cancer cell lines.
Q3: How can I confirm that the observed cell death is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, co-treatment with specific inhibitors of ferroptosis should rescue the cell death phenotype. Key rescue agents include:
-
Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) : These are radical-trapping antioxidants that prevent lipid peroxidation.[6]
-
Deferoxamine (DFO) : An iron chelator that will prevent the iron-dependent formation of lipid ROS.[7]
Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not rescue cell death induced by this compound.[7]
Q4: What are the key biochemical and morphological hallmarks of ferroptosis induced by this compound?
A4: The primary biochemical hallmark is the accumulation of lipid peroxides.[6][8] This can be measured using assays such as C11-BODIPY 581/591 staining or by quantifying malondialdehyde (MDA) levels.[8][9][] Morphologically, ferroptotic cells often exhibit shrunken mitochondria with increased membrane density.[7]
Data Presentation
Table 1: Representative IC50 Values of GPX4 Inhibitors in Various Cancer Cell Lines
| GPX4 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 | [1] |
| RSL3 | HT-1080 | Fibrosarcoma | 1.55 | 48 | [1] |
| RSL3 | A549 | Lung Cancer | 0.5 | 24 | [1] |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 | [4] |
| RSL3 | LoVo | Colorectal Cancer | 2.75 | 24 | [4] |
| RSL3 | HT29 | Colorectal Cancer | 12.38 | 24 | [4] |
| RSL3 | Primary Hippocampal Neurons | N/A | 14.29 | 24 | [11] |
| ML162 | HRAS G12V BJ fibroblasts | Fibroblast | 0.025 | N/A | [12] |
| ML162 | Wild-type BJ fibroblasts | Fibroblast | 0.578 | N/A | [12] |
| ML210 | A-375 | Melanoma | 0.3 | 24 | [13] |
| ML210 | ASPC1 | Pancreatic Cancer | 0.342 | N/A | [13] |
| ML210 | BJeLR (HRASV12) | Fibroblast | 0.071 | N/A | [13] |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the IC50 of this compound in a specific cell line.
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 20 µM).
-
Treatment : Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measurement : Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan (B1609692) crystals with DMSO (for MTT) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the detection of lipid ROS by flow cytometry or fluorescence microscopy.
-
Cell Treatment : Treat cells with the desired concentration of this compound for the appropriate time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining : During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.[][14]
-
Harvesting (for Flow Cytometry) : Wash cells twice with PBS, then detach them using trypsin. Resuspend the cells in PBS.
-
Analysis :
-
Data Interpretation : An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Malondialdehyde (MDA) Assay
This protocol quantifies a byproduct of lipid peroxidation.
-
Sample Preparation : Harvest approximately 1-2 x 10^6 cells and wash with cold PBS. Lyse the cells in MDA lysis buffer containing an antioxidant like BHT.[9][16]
-
Reaction : Add Thiobarbituric Acid (TBA) reagent to the cell lysate and incubate at 95°C for 60 minutes. This reaction forms an MDA-TBA adduct.[16][17]
-
Measurement : Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 532/553 nm.[16][17]
-
Quantification : Determine the MDA concentration by comparing the sample readings to a standard curve generated with known MDA concentrations.
Western Blot for GPX4
This protocol is to assess the protein levels of GPX4.
-
Protein Extraction : Lyse treated and control cells in RIPA buffer with protease inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation : Incubate the membrane with a validated primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[18][19]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Caption: Troubleshooting workflow for optimizing this compound concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cell death observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to ferroptosis. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a cell line known to be sensitive to ferroptosis (e.g., HT-1080) as a positive control.[7] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding. 2. Thoroughly mix stock solutions before diluting. 3. Avoid using the outer wells of the plate for experimental groups; fill them with media instead.[7] |
| Ferroptosis inhibitors (Fer-1, DFO) are not rescuing cell death | 1. Inhibitor concentration is too low. 2. The observed cell death is not ferroptosis. 3. The inhibitor is degraded or inactive. | 1. Titrate the concentration of the ferroptosis inhibitor. 2. Investigate other forms of cell death using specific inhibitors (e.g., Z-VAD-FMK for apoptosis).[20][21] 3. Use fresh, properly stored inhibitors. |
| Inconsistent results in lipid peroxidation assays | 1. Issues with the fluorescent probe (e.g., C11-BODIPY). 2. Incorrect timing of the assay. 3. Photobleaching of the probe. | 1. Ensure proper storage and handling of the probe. 2. Optimize the treatment time before significant cell death occurs.[22] 3. Minimize exposure of stained cells to light. |
| GPX4 protein levels do not decrease after treatment | 1. This compound is an activity inhibitor, not a degrader. 2. Antibody for Western blot is not specific or sensitive. | 1. Not all GPX4 inhibitors cause protein degradation.[23] Confirm target engagement with a GPX4 activity assay if possible. 2. Use a validated antibody for GPX4 and include a positive control lysate.[18][24] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rox-nhs-ester-pure-6-isomer.com [rox-nhs-ester-pure-6-isomer.com]
- 3. invivogen.com [invivogen.com]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination RSL3 Treatment Sensitizes Ferroptosis- and EGFR-Inhibition-Resistant HNSCCs to Cetuximab [mdpi.com]
- 24. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
Technical Support Center: Troubleshooting GPX4-IN-8 Off-Target Effects
Welcome to the technical support center for GPX4-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this novel Glutathione Peroxidase 4 (GPX4) inhibitor. The following guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are undergoing cell death, but the morphology is not consistent with classic ferroptosis. What could be happening?
A1: While this compound is a potent inducer of ferroptosis, its inhibition of GPX4 can sometimes trigger other regulated cell death pathways, such as apoptosis or necroptosis, in a cell-type-dependent manner.[1][2][3] This can be considered an off-target effect if the experimental focus is exclusively on ferroptosis. It is crucial to dissect the operative cell death pathway.
Q2: I'm observing unexpected cellular phenotypes that don't seem directly related to ferroptosis, even at concentrations that do not induce cell death. What are the potential reasons?
A2: GPX4 is a key enzyme in maintaining redox homeostasis and protecting against lipid peroxidation in various cellular compartments.[4][5] Its inhibition by this compound, even at sub-lethal concentrations, could lead to broader cellular effects such as altered signaling pathways sensitive to oxidative stress or changes in membrane lipid composition.[2] These alterations may not immediately result in cell death but could confound experimental results. GPX4 also plays roles in inflammation and immune responses, which could contribute to unexpected phenotypes.[2][6]
Q3: How can I confirm that the observed effects in my cellular assays are due to the on-target inhibition of GPX4 by this compound?
A3: To ensure that the observed cellular effects are a direct consequence of GPX4 inhibition, it is essential to perform target engagement and downstream biomarker analysis. This involves directly measuring the inhibitor's effect on GPX4 and its immediate downstream consequences.
Troubleshooting Guides
Guide 1: Distinguishing Ferroptosis from Other Cell Death Pathways
If you suspect that this compound is inducing non-ferroptotic cell death, the following experimental workflow and markers can help you identify the dominant pathway.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 5. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Preventing GPX4-IN-8 degradation in solution
Welcome to the technical support center for GPX4-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). It belongs to a class of compounds that covalently bind to the active site of GPX4, thereby inactivating the enzyme. GPX4 is a crucial antioxidant enzyme that protects cells from lipid peroxidation, a key process in a form of programmed cell death called ferroptosis.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of susceptible cells with this compound is expected to induce ferroptosis. This can be observed as an increase in lipid peroxidation, elevated intracellular ROS levels, and ultimately, a decrease in cell viability.[6][7] The morphological changes associated with ferroptosis include mitochondrial shrinkage and increased mitochondrial membrane density.
Q4: How can I confirm that this compound is inducing ferroptosis and not another form of cell death?
A4: To confirm that the observed cell death is due to ferroptosis, you can perform rescue experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should reverse the cytotoxic effects of this compound.[8] Additionally, iron chelators like deferoxamine (B1203445) (DFO) can also inhibit ferroptosis.[9] Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis, should not rescue cells from this compound-induced death.[8]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Phenotype
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution | Prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media. Due to the reactive nature of the chloroacetamide group, the compound's stability in solution may be limited.[10][11] |
| Incorrect cell seeding density | The effect of GPX4 inhibition can be influenced by cell confluency.[12] Optimize the cell seeding density for your specific cell line to ensure consistent and reproducible results. |
| Cell line resistance to ferroptosis | Not all cell lines are equally sensitive to GPX4 inhibition.[2] Confirm the expression of key proteins in the ferroptosis pathway, such as GPX4 and ACSL4, in your cell line of interest. Consider using a positive control compound, like RSL3, to validate the sensitivity of your cell line to GPX4 inhibition.[7] |
Issue 2: Compound Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | This compound, like many small molecule inhibitors, is likely hydrophobic. When diluting a DMSO stock solution into aqueous cell culture media, precipitation can occur. To mitigate this, ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) and mix the solution thoroughly upon dilution. Gentle warming and sonication of the stock solution prior to dilution may also help.[13] |
| High compound concentration | If precipitation occurs at higher concentrations, try using a lower concentration range or preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water before the final dilution in the cell culture medium. |
Data Presentation
Solubility of a Representative Chloroacetamide GPX4 Inhibitor (GPX4 24)
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 20 mg/mL |
Data for GPX4 24 (CAS 2920221-53-8), a compound structurally related to this compound.[5]
In Vitro Efficacy of a Representative GPX4 Inhibitor (Gpx4-IN-3)
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Murine Breast Cancer | 0.78 |
| MCF-7 | Human Breast Cancer | 6.9 |
| HT1080 | Human Fibrosarcoma | 0.15 |
| HT1080 (with Fer-1) | Human Fibrosarcoma | 4.73 |
This table shows the half-maximal inhibitory concentration (IC50) of Gpx4-IN-3 in different cancer cell lines, demonstrating its cytotoxic activity. The increased IC50 in the presence of Ferrostatin-1 (Fer-1) confirms that the cell death is mediated by ferroptosis.[6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[6][14]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 dye
-
PBS or serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM) in PBS or serum-free medium. Remove the culture medium, wash the cells with PBS, and incubate them with the C11-BODIPY 581/591 working solution for 30-60 minutes at 37°C, protected from light.[7][15]
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh PBS for analysis. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or APC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: After staining, wash the cells with PBS and visualize them using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.[7]
-
Mandatory Visualizations
Caption: GPX4 pathway in ferroptosis and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. 2.3. Cell Viability Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GPX4 Inhibitors in Ferroptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, such as GPX4-IN-8, in ferroptosis assays.
Disclaimer: Publicly available data on the specific compound "this compound" is limited. This guide is based on the established principles of well-characterized, potent, and often covalent GPX4 inhibitors (e.g., RSL3, ML162, GPX4-IN-4). The troubleshooting strategies provided are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability. What could be wrong?
A1: Several factors could contribute to a lack of cytotoxicity:
-
Cell Line Resistance: Not all cell lines are equally sensitive to ferroptosis. Some cells may have robust antioxidant systems or low levels of polyunsaturated fatty acids (PUFAs), making them resistant to GPX4 inhibition.[1] It is advisable to test a panel of cell lines or use a known ferroptosis-sensitive line (e.g., HT-1080) as a positive control.
-
Inhibitor Potency and Stability: Ensure your GPX4 inhibitor is potent and has not degraded. Reconstituted compounds stored improperly or for extended periods may lose activity. Stock solutions should be stored at -80°C for long-term stability and at -20°C for short-term use (up to one month).[2][3]
-
Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between cell lines. Perform a dose-response and time-course experiment (e.g., 0.1-10 µM for 24-72 hours) to determine the optimal conditions for your specific model.[3]
-
Serum Components: Components in fetal bovine serum (FBS), such as lipids and antioxidants like vitamin E, can interfere with ferroptosis induction.[4] Consider reducing the serum concentration or using a serum-free medium during the experiment, though this may also affect cell health.
Q2: My lipid peroxidation assay (e.g., C11-BODIPY 581/591) shows no increase in signal after treatment. Why?
A2: A lack of lipid reactive oxygen species (ROS) is a common issue:
-
Incorrect Timing: Lipid peroxidation can be an early event in ferroptosis. Measuring too late might miss the peak of lipid ROS accumulation, as the cells may have already died and detached. Try measuring at earlier time points (e.g., 6-12 hours) post-treatment.[5]
-
Assay Sensitivity: The chosen assay may not be sensitive enough. For C11-BODIPY, ensure proper loading and minimize light exposure to prevent photobleaching.[1] For endpoint assays like the TBARS assay for malondialdehyde (MDA), sample instability can be an issue; process samples immediately or store them at -80°C.
-
GPX4-Independent Pathways: Cells can possess GPX4-independent mechanisms to suppress ferroptosis, such as the FSP1-CoQ10 pathway.[6] If GPX4 is inhibited, these pathways might compensate, preventing lipid peroxidation.
Q3: How do I confirm that the cell death I'm observing is actually ferroptosis and not another cell death pathway like apoptosis?
A3: This is a critical validation step. True ferroptosis should be rescued by specific inhibitors.
-
Use Ferroptosis Inhibitors: Co-treat your cells with this compound and a ferroptosis inhibitor. If the cell death is rescued, it strongly indicates ferroptosis. Key inhibitors include:
-
Lipid ROS Scavengers: Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).[6]
-
Iron Chelators: Deferoxamine (DFO).
-
-
Test for Apoptosis/Necroptosis Markers: Run parallel experiments using inhibitors for other pathways. If a pan-caspase inhibitor like Z-VAD-FMK (for apoptosis) or a necroptosis inhibitor like Necrostatin-1 does not rescue cell death, it further supports a non-apoptotic, non-necroptotic mechanism.[1][7]
-
Biochemical Hallmarks: Confirm the core features of ferroptosis: GPX4 inactivation, glutathione (GSH) depletion (for indirect inhibitors), and iron accumulation.[6]
Signaling Pathway and Experimental Workflows
Caption: The GPX4-regulated ferroptosis pathway.
Caption: Workflow for troubleshooting inconsistent results.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inaccurate cell counting or clumping. 2. Inhibitor precipitation: Poor solubility of this compound in media. 3. Edge effects: Evaporation in the outer wells of the plate. | 1. Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Prepare fresh dilutions from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Visually inspect for precipitates. 3. Avoid using the outer wells for experimental groups; fill them with sterile PBS or media instead. |
| No significant cell death observed | 1. Resistant cell line: High intrinsic antioxidant capacity. 2. Inactive compound: Degradation of this compound. 3. Suboptimal conditions: Dose is too low or incubation is too short. | 1. Use a positive control cell line known to be sensitive to ferroptosis (e.g., HT-1080, BJeLR).[8] 2. Use a fresh aliquot of the inhibitor. Confirm activity with a positive control like RSL3. 3. Perform a dose-response (0.1-10 µM) and time-course (24, 48, 72 h) experiment. |
| Cell death is not rescued by Ferrostatin-1 | 1. Off-target effects: At high concentrations, the inhibitor may induce other cell death pathways.[7] 2. Mixed cell death: The compound may be inducing both ferroptosis and another pathway (e.g., apoptosis). | 1. Lower the concentration of this compound to a range where toxicity is observed but off-target effects are minimized. 2. Co-treat with a cocktail of inhibitors (e.g., Fer-1 + Z-VAD-FMK) to see if viability is fully restored. |
Guide 2: Inconsistent Lipid Peroxidation Assays
| Problem | Possible Cause | Solution |
| High background fluorescence (C11-BODIPY) | 1. Probe auto-oxidation: The fluorescent probe is unstable. 2. Excessive probe concentration: Non-specific staining. | 1. Prepare fresh probe dilutions immediately before use. Protect from light. 2. Titrate the probe concentration to find the optimal signal-to-noise ratio (typically 1-5 µM). |
| No increase in lipid ROS signal | 1. Timing is off: Measurement is too early or too late. 2. Cell line resistance: Efficient endogenous antioxidant systems are quenching ROS. | 1. Perform a time-course experiment, measuring lipid ROS at 2, 4, 6, 12, and 24 hours post-treatment. 2. Use a positive control compound like H₂O₂ or another ferroptosis inducer to confirm the assay is working in your cell line. |
| TBARS (MDA) assay gives variable results | 1. Sample instability: MDA is reactive and can degrade quickly. 2. Interference: The assay can react with other aldehydes in the sample. | 1. Process samples immediately after collection or snap-freeze and store at -80°C. Include an antioxidant like BHT in the lysis buffer. 2. For more specific results, consider using an HPLC-based method or a commercially available MDA-specific ELISA kit. |
Summary of Expected Outcomes in Ferroptosis Assays
This table summarizes the expected results when treating ferroptosis-sensitive cells with a GPX4 inhibitor.
| Assay | Metric | Untreated Control | This compound | This compound + Ferrostatin-1 |
| Cell Viability | % Viability | ~100% | ↓ (Decreased) | ~100% (Rescued) |
| Lipid Peroxidation | Fluorescence/Signal | Baseline | ↑ (Increased) | Baseline (Blocked) |
| Intracellular Iron | Labile Fe²⁺ Pool | Baseline | ↑ (Increased) | ↑ (Increased) |
| GPX4 Activity | Enzyme Activity | 100% | ↓ (Decreased) | ↓ (Decreased) |
| GSH Levels | Intracellular GSH | Baseline | ↔ (No Change)¹ | ↔ (No Change)¹ |
¹Direct covalent inhibitors of GPX4 (like RSL3) do not deplete Glutathione (GSH). Indirect inhibitors (like Erastin) will cause GSH depletion.[8]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.
-
Treatment: Prepare serial dilutions of this compound and controls (e.g., vehicle, this compound + Ferrostatin-1) in culture medium. Replace the old medium with 100 µL of the treatment medium.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[5]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 via Flow Cytometry)
-
Cell Seeding & Treatment: Seed cells in a 6-well plate. Treat with this compound and controls for the desired time (e.g., 6 hours).
-
Probe Loading: During the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to each well at a final concentration of 1-5 µM. Protect from light.
-
Harvesting: Wash cells twice with PBS. Detach cells using trypsin, then neutralize and pellet them by centrifugation.
-
Staining/Analysis: Resuspend the cell pellet in PBS for immediate analysis on a flow cytometer. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized form fluoresces green (e.g., FITC channel).
-
Data Analysis: An increase in the green fluorescence signal (or the ratio of green to red fluorescence) indicates lipid peroxidation.[1]
Protocol 3: GPX4 Activity Assay (Coupled Enzyme Assay)
This assay measures GPX4 activity by monitoring the consumption of NADPH, which is observed as a decrease in absorbance at 340 nm.
-
Cell Lysis: Treat cells as required, then harvest and lyse them in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration for normalization.
-
Assay Setup (96-well plate):
-
Blank: Assay Buffer
-
No-Enzyme Control: Assay Buffer, NADPH, GSH, GR, Substrate
-
100% Activity Control: Cell Lysate, Assay Buffer, NADPH, GSH, GR, Substrate
-
Inhibitor Well: Cell Lysate, this compound, Assay Buffer, NADPH, GSH, GR, Substrate
-
-
Reaction: Add components in the specified order: Assay Buffer, NADPH solution, Glutathione (GSH) solution, Glutathione Reductase (GR) solution, and finally the cell lysate/inhibitor mix.
-
Initiation: Start the reaction by adding a substrate like cumene (B47948) hydroperoxide.
-
Measurement: Immediately read the absorbance at 340 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute). Normalize the activity to the protein concentration of the lysate. The percentage of inhibition can be determined relative to the 100% activity control.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPX4 overexpression does not alter atherosclerotic plaque development in ApoE knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of GPX4 Inhibitors
Welcome to the technical support center for researchers utilizing GPX4 inhibitors in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies. Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. Its inhibition is a promising therapeutic strategy, particularly in oncology. However, translating in vitro findings to in vivo models can be challenging. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPX4 inhibitors?
A1: GPX4 is a selenium-containing enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1] GPX4 inhibitors block this protective function, leading to an accumulation of lipid peroxides, particularly on cell membranes. This unchecked lipid peroxidation, in the presence of iron, triggers a specific form of regulated cell death known as ferroptosis.[2]
Q2: I am not observing the expected anti-tumor efficacy with my GPX4 inhibitor in my xenograft model. What are the potential reasons?
A2: Low in vivo efficacy of GPX4 inhibitors can stem from several factors:
-
Poor Bioavailability: Many small molecule GPX4 inhibitors have low aqueous solubility and metabolic instability, leading to insufficient drug concentration at the tumor site.[3][4]
-
Suboptimal Formulation: The choice of vehicle for administration is critical. An inappropriate formulation can lead to poor absorption and rapid clearance.
-
Inadequate Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor in the tumor tissue.
-
Tumor Model Resistance: The specific cancer cell line used in the xenograft model may have intrinsic or acquired resistance to ferroptosis.[5] This can be due to the upregulation of compensatory antioxidant pathways.[6]
-
Tumor Microenvironment: The tumor microenvironment can influence the response to ferroptosis inducers.[7]
Q3: How can I improve the solubility and bioavailability of my GPX4 inhibitor for in vivo studies?
A3: Several formulation strategies can be employed for poorly soluble drug candidates:[8][9][10]
-
Co-solvents: Using a mixture of solvents, such as PEG300, PEG400, or DMSO, with saline or corn oil can enhance solubility.[11][12]
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[9]
-
Nanoparticle Delivery: Formulating the inhibitor into nanoparticles can protect it from degradation, improve solubility, and potentially enhance tumor targeting.[13][14][15]
Q4: What are the common signs of toxicity I should monitor for when using GPX4 inhibitors in vivo?
A4: While specific toxicity profiles vary, general signs to monitor in animal models include:
-
Weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of organ damage (e.g., changes in liver enzymes, kidney function markers)
It is crucial to conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.[16] Off-target effects are a potential concern for some inhibitors, so careful observation is necessary.[17]
Q5: How can I confirm that my GPX4 inhibitor is engaging its target and inducing ferroptosis in vivo?
A5: To verify the mechanism of action in vivo, you should assess pharmacodynamic markers in tumor and/or relevant tissues:
-
Measure Lipid Peroxidation: An increase in lipid peroxidation is a hallmark of ferroptosis. This can be quantified using a Malondialdehyde (MDA) assay on tissue homogenates.[18]
-
Assess GPX4 Activity: Directly measure the enzymatic activity of GPX4 in tissue lysates to confirm inhibition.[15][19][20]
-
Western Blotting: Analyze the protein levels of GPX4 and downstream markers of ferroptosis. Some inhibitors, like FIN56, induce GPX4 degradation.[21][22]
Troubleshooting Guides
Guide 1: Low or No In Vivo Efficacy
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No significant difference in tumor growth between treated and control groups. | Inadequate Drug Exposure: Poor solubility, suboptimal formulation, rapid metabolism. | 1. Verify Compound Quality: Ensure the purity and identity of your GPX4 inhibitor. 2. Optimize Formulation: Refer to the formulation strategies in the FAQs. Consider nanoparticle or lipid-based delivery systems.[9][13] 3. Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the inhibitor in plasma and tumor tissue over time to assess exposure.[23] |
| Insufficient Dose or Inappropriate Dosing Schedule. | 1. Perform a Dose-Escalation Study: Determine the maximum tolerated dose (MTD).[2] 2. Adjust Dosing Frequency: Based on PK data, modify the dosing schedule to maintain therapeutic concentrations. | |
| Inherent or Acquired Resistance: The tumor model may not be sensitive to GPX4 inhibition. | 1. In Vitro Sensitivity Testing: Confirm the IC50 of your inhibitor on the cancer cell line used for the xenograft. 2. Analyze Resistant Tumors: Harvest tumors that do not respond to treatment and analyze for the expression of GPX4 and other ferroptosis-related genes.[2] 3. Consider Combination Therapy: Combining the GPX4 inhibitor with other agents may overcome resistance.[24] | |
| Issues with Xenograft Model: The model itself may be flawed. | 1. Verify Tumor Take Rate: Ensure consistent tumor establishment in your control group. 2. Consider Alternative Models: If using a cell line that is not sensitive, consider switching to a different, more sensitive model.[5] Some studies suggest that patient-derived xenografts (PDX) may be more predictive, though they can be compromised by mouse viruses.[25] |
Guide 2: Unexpected Toxicity in Animal Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Significant weight loss, morbidity, or mortality at doses expected to be therapeutic. | On-Target Toxicity: Inhibition of GPX4 in normal, healthy tissues. | 1. Re-evaluate the MTD: Your initial MTD assessment may have been inaccurate. Conduct a more thorough dose-finding study. 2. Consider Targeted Delivery: Utilize nanoparticle formulations designed to accumulate preferentially in the tumor, reducing systemic exposure.[14] |
| Off-Target Effects: The inhibitor may be hitting other cellular targets. | 1. Review In Vitro Selectivity Data: Assess the selectivity profile of your inhibitor against other related enzymes. 2. Use a Structurally Unrelated Inhibitor: If possible, test another GPX4 inhibitor with a different chemical scaffold to see if the toxicity is compound-specific.[16] | |
| Formulation/Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing toxicity. | 1. Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its tolerability. 2. Explore Alternative Formulations: Test different, well-tolerated vehicle compositions. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, inhibitor, and dosing will need to be optimized for your particular experiment.
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Formulation and Administration:
-
Prepare the GPX4 inhibitor in a sterile, well-tolerated vehicle. For example, RSL3 has been administered intraperitoneally in a vehicle of 20 μL DMSO plus 80 μL corn oil.[12] JKE-1674 has been administered orally in a PEG400/Ethanol (90/10, v/v) solution.[23]
-
Administer the inhibitor according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral, intravenous).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Collect tumor and other relevant tissues for analysis.
-
Perform a lipid peroxidation (MDA) assay and/or a GPX4 activity assay on tissue homogenates to confirm target engagement.
-
Conduct western blotting or immunohistochemistry to analyze protein expression.
-
Protocol 2: Lipid Peroxidation (Malondialdehyde - MDA) Assay for Tissue Homogenates
This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[18]
-
Sample Preparation:
-
Excise and weigh the tissue sample on ice.
-
Homogenize the tissue in a suitable lysis buffer (often provided in the kit) containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare MDA standards of known concentrations.
-
Add the tissue homogenate supernatant and standards to reaction tubes.
-
Add the thiobarbituric acid (TBA) reagent to all tubes.
-
Incubate the tubes at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
-
-
Measurement:
-
Transfer the samples and standards to a 96-well plate.
-
Measure the absorbance at the appropriate wavelength (typically ~532 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the MDA standards.
-
Calculate the MDA concentration in the tissue samples based on the standard curve.
-
Protocol 3: GPX4 Activity Assay for Tissue Homogenates
This is a generalized protocol. Specific reagents and steps may vary depending on the kit used.[19][20]
-
Sample Preparation:
-
Homogenize the tissue sample in the provided assay buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a substrate for GPX4 (e.g., cumene (B47948) hydroperoxide), NADPH, and glutathione reductase.
-
Add the tissue homogenate supernatant to the reaction mixture.
-
GPX4 will reduce the substrate, leading to the oxidation of GSH to GSSG. Glutathione reductase will then reduce GSSG back to GSH, consuming NADPH in the process.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time using a spectrophotometer. The rate of decrease is proportional to the GPX4 activity.
-
-
Data Analysis:
-
Calculate the GPX4 activity based on the rate of NADPH consumption and normalize to the total protein concentration of the sample.
-
Data Presentation
Table 1: In Vivo Efficacy of Selected GPX4 Inhibitors in Xenograft Models
| Compound | Mechanism of Action | Cancer Cell Line | Xenograft Model | Treatment Regimen | Key Efficacy Results | Citation(s) |
| RSL3 | Direct GPX4 Inhibitor | HN3R (Head and Neck) | Nude Mice | 100 mg/kg, intratumorally, twice a week for 20 days (in combination) | Significantly inhibits tumor growth. | [11] |
| DU145 (Prostate) | NSG Mice | 100 mg/kg, intraperitoneally, twice a week for 16 days | Significantly inhibited tumor growth. | [12] | ||
| JKE-1674 | Direct GPX4 Inhibitor | PC3 (Prostate, RB-knockdown) | Mouse Model | Orally active, dosing not specified | Markedly reduced tumor growth. | [26] |
| Pten/Rb1 double-knockout (NEPC) | Immunocompetent Mice | Orally active, dosing not specified | Drastically reduced primary tumor growth and prevented metastasis. | [26] | ||
| FIN56 | Induces GPX4 Degradation | LN229 (Glioblastoma) | Nude Mice | Dosing not specified | Significantly decreased tumor volume. | [22] |
| MNNG/HOS (Osteosarcoma) | Nude Mice | Nanoparticle formulation, dosing not specified | Validated in vivo therapeutic efficacy. | [21] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of the GPX4-regulated ferroptosis pathway and the inhibitory action of this compound.
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trouble With TBARS [nwlifescience.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. news-medical.net [news-medical.net]
- 18. oxfordbiomed.com [oxfordbiomed.com]
- 19. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 20. msesupplies.com [msesupplies.com]
- 21. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study finds why some cancer drugs may be ineffective - ecancer [ecancer.org]
- 26. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GPX4-IN-8 Toxicity in Normal Cells
Disclaimer: The following information is based on published data for various Glutathione Peroxidase 4 (GPX4) inhibitors. Specific quantitative data and protocols for GPX4-IN-8 are limited in publicly available literature. Researchers should use this guide as a starting point and perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from oxidative damage by neutralizing lipid hydroperoxides.[1] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which triggers a specific form of iron-dependent programmed cell death called ferroptosis.[2][3] Many cancer cells, particularly those resistant to conventional therapies, show a heightened dependence on GPX4 for survival, making it a promising therapeutic target.[4]
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines?
A2: GPX4 is an essential enzyme for the survival of most cell types, not just cancer cells.[4][5] Therefore, inhibiting GPX4 with this compound can induce ferroptosis in normal cells as well. The therapeutic window for GPX4 inhibitors relies on the differential sensitivity between cancer and normal cells, with some cancer cells being more dependent on GPX4.[4][6] Toxicity in normal cells is an expected on-target effect.
Q3: How can I reduce the toxicity of this compound in my normal cell lines while maintaining its anti-cancer efficacy?
A3: Several strategies can be employed to minimize off-target toxicity in normal cells:
-
Dose Optimization: Conduct a careful dose-response study to identify the lowest effective concentration of this compound that induces ferroptosis in your cancer cell line of interest while having a minimal effect on normal cells.
-
Co-treatment with Ferroptosis Inhibitors: To confirm that the observed cell death is indeed ferroptosis, you can co-treat your cells with known ferroptosis inhibitors such as Ferrostatin-1 or Liproxstatin-1.[7] This can help to distinguish on-target ferroptotic cell death from other potential off-target toxicities.
-
Combination Therapy: Explore synergistic combinations with other anti-cancer agents. This may allow for the use of a lower, less toxic concentration of this compound.
-
Targeted Delivery Systems: For in vivo studies, consider nanoparticle-based drug delivery systems to enhance tumor-specific targeting and reduce systemic toxicity.
Q4: Are there alternative pathways that can compensate for GPX4 inhibition?
A4: Yes, cells have GPX4-independent pathways to suppress ferroptosis. These include the FSP1-CoQ10-NADPH pathway and the GCH1-BH4 pathway.[8][9] The expression levels of components in these pathways could influence the sensitivity of different cell lines to GPX4 inhibitors.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Normal Cells
| Issue | Possible Cause | Suggested Solution |
| Significant cell death in normal cell lines at the desired cancer cell-killing concentration. | The concentration of this compound is too high for the specific normal cell line. | Perform a dose-response curve for both your cancer and normal cell lines to determine the therapeutic window. Start with a lower concentration of this compound. |
| The normal cell line is particularly sensitive to GPX4 inhibition. | Consider using a different normal cell line as a control if possible. Alternatively, explore co-treatment with a low dose of a ferroptosis inhibitor in the normal cells as a control experiment to confirm on-target toxicity. | |
| Off-target effects of this compound at higher concentrations. | Use a structurally different GPX4 inhibitor (e.g., RSL3) as a comparison to see if the toxicity profile is similar. This can help differentiate compound-specific off-target effects from on-target GPX4 inhibition. |
Guide 2: Distinguishing Ferroptosis from Apoptosis or Necrosis
| Issue | Possible Cause | Suggested Solution |
| Uncertainty about the mode of cell death induced by this compound. | GPX4 inhibition can, in some contexts, trigger other cell death pathways.[10] | Co-treatment with specific inhibitors: - Ferroptosis: Ferrostatin-1 (1-10 µM), Liproxstatin-1 (50-100 nM)[7][11]- Apoptosis: Z-VAD-FMK (a pan-caspase inhibitor, 20-50 µM)[7]- Necroptosis: Necrostatin-1 (10-30 µM)[11]If the cell death is rescued by Ferrostatin-1/Liproxstatin-1 but not by Z-VAD-FMK or Necrostatin-1, it is likely ferroptosis. |
| Morphological changes are ambiguous. | Biochemical Assays: - Lipid Peroxidation: Measure lipid ROS using C11-BODIPY 581/591 staining and flow cytometry or fluorescence microscopy.[12] An increase in the oxidized form of the dye is indicative of ferroptosis.- Iron Levels: Measure intracellular labile iron pool using probes like FerroOrange. An increase in labile iron is a hallmark of ferroptosis.- Western Blot: Check for the absence of cleaved caspase-3 (an apoptosis marker). |
Data Presentation
Table 1: Comparative Cytotoxicity of GPX4 Inhibitors in Cancer vs. Normal Cell Lines
Disclaimer: Data for this compound is not publicly available. The following table includes data for other GPX4 inhibitors to provide a general reference. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
| Compound | Cell Line | Cell Type | IC50/LC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Gpx4-IN-3 | 4T1 | Mouse Breast Cancer | 0.78 | Data Not Available | [13] |
| MCF-7 | Human Breast Cancer | 6.9 | Data Not Available | [13] | |
| HT1080 | Human Fibrosarcoma | 0.15 | Data Not Available | [13] | |
| RSL3 | A549 | Human Lung Cancer | ~0.5 | >0.4 | [13] |
| BEAS-2B | Normal Human Bronchial Epithelial | >0.2 | [6][13] | ||
| H1975 | Human Lung Cancer | 0.15 | >1.33 | [13] | |
| K1 | Human Papillary Thyroid Cancer | ~0.4 | ~2.5 | [13] | |
| MDA-T32 | Human Papillary Thyroid Cancer | ~0.2 | ~5 | [13] | |
| MDA-T68 | Human Papillary Thyroid Cancer | ~0.05 | ~20 | [13] | |
| HThF | Normal Human Thyroid Fibroblasts | ~1.0 | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and time point. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 1-5 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. The dye will shift its fluorescence emission from red to green upon oxidation.
Mandatory Visualizations
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and ferroptosis.
Caption: Workflow for evaluating this compound cytotoxicity and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis [mdpi.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GPX4-IN-8 Induced Cell Death
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with GPX4-IN-8-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[3][4][5] By inhibiting GPX4, this compound leads to the accumulation of toxic lipid reactive oxygen species (ROS), which ultimately triggers a specific form of iron-dependent programmed cell death called ferroptosis.[1][4][6]
Q2: What is the expected cellular phenotype after successful this compound treatment?
A2: Successful induction of ferroptosis by this compound is characterized by several key features. Morphologically, cells may exhibit mitochondrial shrinkage and increased mitochondrial membrane density.[1] Biochemically, the primary hallmarks are the accumulation of lipid peroxides, depletion of intracellular glutathione (GSH), and inactivation of GPX4.[1][7]
Q3: My cells are not dying after treatment with this compound. What are the possible reasons?
A3: Several factors could contribute to the lack of cell death. These include:
-
Cell line resistance: Some cell lines are intrinsically resistant to ferroptosis.[1] It is advisable to use a cell line known to be sensitive to ferroptosis, such as HT-1080 or DU145, as a positive control.[1]
-
Suboptimal concentration: The optimal concentration of this compound is cell-line dependent.[1] A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50).
-
Incorrect incubation time: The kinetics of ferroptosis can vary. Consider optimizing the incubation time (e.g., 24, 48, 72 hours).[1]
-
Compound instability: Ensure that this compound has been stored correctly and that the stock solution is fresh.
Q4: How can I confirm that the observed cell death is indeed ferroptosis?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No or low levels of cell death observed.
| Possible Cause | Suggested Solution |
| Cell line is resistant to ferroptosis. | Choose a cell line known to be sensitive to ferroptosis (e.g., HT-1080, DU145) for initial experiments or as a positive control.[1] Some cancer cell lines, such as diffuse large B cell lymphomas and renal cell carcinomas, have been shown to be particularly susceptible.[9] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the IC50 for your specific cell line. A typical starting range for initial experiments is between 0.1 µM and 20 µM.[1] |
| Inappropriate incubation time. | Optimize the incubation time by testing a range of time points (e.g., 24, 48, 72 hours).[1] |
| Degraded or inactive compound. | Use a fresh, properly stored stock solution of this compound. |
| High cell density. | Ensure you are using an appropriate cell seeding density. Overly confluent cells can sometimes be more resistant to certain stimuli. |
Issue 2: Inconsistent results between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate seeding densities.[1] |
| Inconsistent drug concentration. | Thoroughly mix this compound stock solutions before diluting and adding to wells.[1] |
| Edge effects in the plate. | Avoid using the outer wells of the plate for treatment groups; fill them with media instead.[1] |
Issue 3: Ferroptosis inhibitors are not rescuing cell death.
| Possible Cause | Suggested Solution |
| The compound may be inducing another form of cell death. | Test for markers of other cell death pathways, such as caspase activation for apoptosis (using a pan-caspase inhibitor like Z-VAD-FMK) or MLKL phosphorylation for necroptosis.[3][8] Loss of GPX4 can, in some contexts, trigger other forms of cell death.[3][10] |
| Suboptimal concentration of the inhibitor. | Perform a dose-response experiment for the ferroptosis inhibitors to find the optimal concentration for your specific cell type and treatment conditions.[8] |
| Critical timing of inhibitor addition. | Add the inhibitor either as a pre-treatment before adding this compound or concurrently. Adding the inhibitor after ferroptosis has been initiated may be too late to rescue the cells.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HT-1080)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).[2]
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the detection of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5 µM) in HBSS or phenol red-free medium.[8]
-
Remove the treatment medium from the cells and wash once with pre-warmed HBSS.[8]
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[8]
-
Remove the probe solution and wash the cells twice with HBSS.[8]
-
Add fresh HBSS or phenol red-free medium to the cells.[8]
-
Immediately analyze the fluorescence. For microscopy, capture images in both green (oxidized) and red (reduced) channels. For flow cytometry, measure the fluorescence intensity in the appropriate channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: Mechanism of this compound induced ferroptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Overcoming Resistance to Covalent GPX4 Inhibitors (e.g., GPX4-IN-8) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent Glutathione Peroxidase 4 (GPX4) inhibitors, exemplified by compounds like GPX4-IN-8, RSL3, and ML-162. These inhibitors are potent inducers of ferroptosis, a form of iron-dependent programmed cell death, and represent a promising therapeutic strategy for treatment-resistant cancers.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of covalent GPX4 inhibitors like this compound?
A1: Covalent GPX4 inhibitors, such as RSL3 and ML-162, directly target and inactivate the selenoenzyme GPX4.[4][5][6] GPX4 is a crucial regulator of ferroptosis, responsible for detoxifying lipid peroxides.[2][7] By covalently binding to GPX4, these inhibitors block its ability to reduce lipid hydroperoxides, leading to their accumulation, widespread lipid peroxidation, and ultimately, iron-dependent cancer cell death known as ferroptosis.[7][8]
Q2: My cancer cells are not responding to this compound treatment. What are the potential resistance mechanisms?
A2: Resistance to GPX4 inhibitors can arise from several mechanisms:
-
Upregulation of the Nrf2 pathway: The transcription factor Nrf2 can induce the expression of various antioxidant genes, counteracting the oxidative stress caused by GPX4 inhibition and thus promoting resistance.[2][9]
-
Activation of alternative antioxidant systems: Cancer cells can develop GPX4-independent mechanisms to suppress lipid peroxidation. One such pathway involves the ferroptosis suppressor protein 1 (FSP1), which reduces coenzyme Q10 to protect against lipid oxidation.[10]
-
Increased GPX4 expression or stabilization: Higher basal levels of GPX4 protein can require higher concentrations of the inhibitor to achieve a therapeutic effect. Additionally, proteins like USP8 can deubiquitinate and stabilize GPX4, reducing the efficacy of inhibitors.
-
Activation of survival signaling pathways: In some cases, treatment with a GPX4 inhibitor can paradoxically activate pro-survival pathways. For example, in certain breast cancer cells, RSL3 treatment has been shown to induce HER2 pathway activation, leading to resistance.[1]
-
Low iron levels: Since ferroptosis is an iron-dependent process, cancer cells with lower intracellular labile iron pools may be less susceptible to GPX4 inhibition.
Q3: How can I confirm that this compound is inducing ferroptosis and not another form of cell death like apoptosis?
A3: To confirm ferroptosis, you should observe the following hallmarks:
-
Rescue by ferroptosis inhibitors: The cell death induced by this compound should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[3][11]
-
No rescue by other cell death inhibitors: Apoptosis inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., necrostatin-1) should not block cell death.[6]
-
Accumulation of lipid peroxidation: A direct consequence of GPX4 inhibition is the buildup of lipid reactive oxygen species (ROS), which can be measured using fluorescent probes like C11-BODIPY 581/591.[11][12][13][14]
-
Iron-dependency: The cell death should be exacerbated by iron supplementation and rescued by iron chelators like deferoxamine (B1203445) (DFO).
Troubleshooting Guides
Issue 1: Sub-optimal or no induction of cell death with this compound.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. IC50 values can vary significantly between cell lines. |
| Cell line is resistant | Investigate potential resistance mechanisms (see FAQ 2). Consider combination therapies. For example, if Nrf2 is upregulated, try co-treatment with an Nrf2 inhibitor.[9] If the HER2 pathway is activated, co-treatment with a HER2 inhibitor like neratinib (B1684480) may restore sensitivity.[1] |
| Degraded inhibitor | Ensure proper storage of the GPX4 inhibitor stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| High cell confluency | High cell density can sometimes confer resistance. Seed cells at a lower density (e.g., 50-60% confluency at the time of treatment) and re-assess. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number and volume for all wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of the inhibitor. |
| Cellular stress | Handle cells gently during passaging and seeding to minimize stress, which can affect their response to treatment. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of GPX4 inhibitors can vary widely depending on the cancer cell line and its resistance profile. Below is a table summarizing representative IC50 values for the GPX4 inhibitor RSL3 in different breast cancer cell lines.
| Cell Line | Subtype | RSL3 IC50 (µM) | Sensitivity |
| MCF7 | Luminal | > 2 | Resistant[1] |
| MDAMB415 | Luminal | > 2 | Resistant[1] |
| ZR75-1 | Luminal | > 2 | Resistant[1] |
| BT474 (Parental) | HER2+ | > 2 | Resistant[1] |
| BT474 (Persister) | HER2+ | ~0.1 | Sensitive[3] |
| A375 (Parental) | Melanoma | Less Sensitive | - |
| A375 (Persister) | Melanoma | Highly Sensitive | - |
Note: "Persister" cells represent a drug-tolerant subpopulation that survives initial treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol measures cell viability as an indicator of the cytotoxic effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
DMSO or solubilization buffer for MTT
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol detects lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591 and flow cytometry.[12][13]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Harvesting: Gently wash the cells twice with PBS. Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC). An increase in the green fluorescence indicates lipid peroxidation.
Protocol 3: Western Blot for GPX4 and Nrf2
This protocol allows for the analysis of protein expression levels of GPX4 and Nrf2 to investigate resistance mechanisms.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-Nrf2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-GPX4, anti-Nrf2, and a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.
Visualizations
Caption: The GPX4 pathway in ferroptosis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting lack of efficacy with this compound.
Caption: Key signaling pathways contributing to resistance to GPX4 inhibitors.
References
- 1. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 8. GPX4 is a potential diagnostic and therapeutic biomarker associated with diffuse large B lymphoma cell proliferation and B cell immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Nrf2/GPX4 Signaling Pathway by Hyperbaric Oxygen Protects Against Depressive Behavior and Cognitive Impairment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
GPX4-IN-8 experimental controls and best practices
Disclaimer: The information provided in this technical support center is based on available data for the GPX4 inhibitor GPX4 24 (CAS 2920221-53-8), which is presumed to be the compound of interest referred to as GPX4-IN-8. Best practices and troubleshooting advice are also supplemented with general knowledge from other well-characterized GPX4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[2][3][4] By covalently binding to GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent programmed cell death known as ferroptosis.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] For experimental use, it can be dissolved in the following solvents:
-
Dimethylformamide (DMF): 30 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): 30 mg/mL
-
Ethanol: 20 mg/mL[1]
It is recommended to prepare fresh dilutions from a stock solution for each experiment and to minimize freeze-thaw cycles.
Q3: What is the potency of this compound in vitro?
This compound induces ferroptosis in GPX4-dependent cell lines. For example, in HT-1080 fibrosarcoma cells, the half-maximal effective concentration (EC50) for inducing ferroptosis is 0.16 µM.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Ferroptosis Induction) | 0.16 µM | HT-1080 | [1] |
| Solubility | 30 mg/mL | DMF | [1] |
| 30 mg/mL | DMSO | [1] | |
| 20 mg/mL | Ethanol | [1] | |
| Storage Stability | ≥ 4 years | -20°C (as solid) | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine EC50
Objective: To determine the concentration of this compound required to reduce cell viability by 50% in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To confirm that cell death induced by this compound is associated with an increase in lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., 1 µM) for a suitable time (e.g., 6-24 hours). Include a vehicle control and a positive control for ferroptosis (e.g., RSL3). A rescue condition with a ferroptosis inhibitor like Ferrostatin-1 can also be included.
-
Staining: Prepare a working solution of C11-BODIPY 581/591 in PBS or serum-free medium. Add the staining solution to the cells and incubate as per the manufacturer's recommendations.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | Cell line is resistant to ferroptosis: Some cell lines have intrinsic resistance mechanisms. | - Use a cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080).- Confirm GPX4 expression in your cell line. |
| This compound degradation: Improper storage or handling. | - Ensure proper storage at -20°C.- Prepare fresh dilutions for each experiment. | |
| Suboptimal concentration or treatment time: Insufficient dose or duration of treatment. | - Perform a dose-response and time-course experiment to determine optimal conditions. | |
| High background in lipid peroxidation assay | Autoxidation of the probe: The C11-BODIPY probe can be sensitive to light and air. | - Protect the probe from light.- Prepare fresh working solutions and use them promptly. |
| Cell stress: Other experimental conditions may be causing oxidative stress. | - Ensure optimal cell culture conditions.- Include appropriate vehicle controls. | |
| Cell death is not rescued by Ferrostatin-1 | Off-target effects: At high concentrations, GPX4 inhibitors may have off-target effects leading to other forms of cell death. | - Use the lowest effective concentration of this compound.- Co-treat with inhibitors of other cell death pathways (e.g., apoptosis, necroptosis) to rule them out. |
| Irreversible cell damage: The rescue agent was added too late. | - Add Ferrostatin-1 at the same time as or shortly after this compound treatment. |
Visualizations
Caption: GPX4 signaling pathway and the inhibitory action of this compound leading to ferroptosis.
Caption: General experimental workflow for studying the effects of this compound in vitro.
Caption: A logical troubleshooting guide for common issues in GPX4 inhibitor experiments.
References
Validation & Comparative
A Comparative Analysis of GPX4-IN-8 and RSL3 in the Induction of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of two small molecule inducers of ferroptosis: GPX4-IN-8 and RSL3. Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. Both this compound and RSL3 function by inhibiting Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides and preventing ferroptotic cell death.[1]
This document summarizes their performance based on available experimental data, details the experimental protocols for their use, and visualizes their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for a representative specific GPX4 inhibitor, Gpx4-IN-3 (used here as a surrogate for the less commonly documented this compound), and RSL3 across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78 | [2] |
| MCF-7 | Human Breast Cancer | 6.9 | [2] | |
| HT1080 | Human Fibrosarcoma | 0.15 | [2] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | [3] |
| LoVo | Colorectal Cancer | 2.75 | [3] | |
| HT29 | Colorectal Cancer | 12.38 | [3] | |
| HN3 | Head and Neck Cancer | 0.48 | [4] | |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | [4] | |
| HT-1080 | Human Fibrosarcoma | 1.55 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. Direct comparison of values from different studies should be made with caution.
Mechanism of Action and Signaling Pathways
Both this compound (represented by Gpx4-IN-3) and RSL3 induce ferroptosis by targeting GPX4. GPX4 is a selenoprotein that plays a crucial role in the antioxidant defense system by reducing phospholipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[5] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.[1]
While both compounds target GPX4, there is evidence to suggest differences in their selectivity. Some studies indicate that RSL3 may have off-target effects and can inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[6] In contrast, specific inhibitors like Gpx4-IN-3 have been developed for higher selectivity towards GPX4.[2]
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition by compounds like this compound and RSL3 triggers this cell death pathway.
Caption: Inhibition of GPX4 by this compound or RSL3 prevents the reduction of lipid peroxides, leading to their accumulation and subsequent ferroptotic cell death.
Experimental Protocols
To aid in the experimental comparison of this compound and RSL3, detailed protocols for key assays are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and RSL3
-
DMSO (for stock solutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[7]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and RSL3 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cells treated with this compound or RSL3
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)
-
DMSO
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, RSL3, or vehicle control for the appropriate duration.
-
Staining: Prepare a working solution of C11-BODIPY™ 581/591 (typically 1-10 µM) in PBS or serum-free medium.[8][9] Harvest the treated cells (if using flow cytometry) or leave them in the culture plate (for microscopy). Resuspend cells or cover the cell monolayer with the C11-BODIPY working solution.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The C11-BODIPY™ 581/591 probe exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation.[9][10]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence as a measure of lipid peroxidation. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Protocol 3: Western Blot for GPX4 Protein Levels
This protocol is used to assess the levels of GPX4 protein in response to inhibitor treatment.
Materials:
-
Cells treated with this compound or RSL3
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Lysis: Treat cells as desired, then wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in GPX4 protein levels.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical flow of experiments to compare the efficacy of this compound and RSL3.
Caption: A general workflow for the in vitro comparison of this compound and RSL3 efficacy in inducing ferroptosis.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 9. abpbio.com [abpbio.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of GPX4-IN-8 and Other Potent GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ferroptosis research and targeted cancer therapy, the inhibition of Glutathione Peroxidase 4 (GPX4) has emerged as a promising strategy. GPX4 is the sole enzyme capable of reducing phospholipid hydroperoxides within cellular membranes, thereby acting as a critical guardian against the iron-dependent, oxidative cell death pathway known as ferroptosis. This guide provides a comparative overview of GPX4-IN-8, a potent GPX4 inhibitor, alongside other well-characterized inhibitors: RSL3, ML162, and FINO2. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Performance Comparison of GPX4 Inhibitors
The efficacy of GPX4 inhibitors is typically evaluated by their ability to induce cell death in cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50), and their direct inhibitory effect on the GPX4 enzyme. The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, warranting careful consideration when directly comparing absolute values.
| Inhibitor | Alias | Mechanism of Action | Cell Line | IC50 (µM) | GPX4 Enzyme Inhibition | Reference |
| This compound | GPX4-IN-3 | Direct, covalent | 4T1 (Murine Breast Cancer) | 0.78 | 71.7% at 1 µM | [1] |
| MCF-7 (Human Breast Cancer) | 6.9 | [1] | ||||
| HT-1080 (Human Fibrosarcoma) | 0.15 | [1] | ||||
| RSL3 | Direct, covalent | HT-1080 (Human Fibrosarcoma) | 1.55 | Not specified in snippet | [2] | |
| HCT116 (Human Colorectal Cancer) | 4.084 | Not specified in snippet | [3] | |||
| LoVo (Human Colorectal Cancer) | 2.75 | Not specified in snippet | [3] | |||
| HT29 (Human Colorectal Cancer) | 12.38 | Not specified in snippet | [3] | |||
| HN3 (Head and Neck Cancer) | 0.48 | Not specified in snippet | [2] | |||
| ML162 | Direct, covalent | HRASG12V-expressing BJ fibroblasts | 0.025 | Not specified in snippet | [4] | |
| Wild-type BJ fibroblasts | 0.578 | Not specified in snippet | [4] | |||
| FINO2 | Indirect inhibition, Iron oxidation | Not specified in snippet | Not specified in snippet | Indirectly inhibits GPX4 activity | [5][6][7] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of GPX4-Targeting Ferroptosis Inducers in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of emerging direct and indirect inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, in patient-derived xenograft (PDX) models. This document summarizes available quantitative data, details experimental methodologies for key studies, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation and selection of compounds for preclinical development.
Data Presentation: Performance of Ferroptosis Inducers in Xenograft Models
| Compound | Target/Mechanism | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| C18 | Direct covalent inhibitor of GPX4 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 20 mg/kg | 81.0% | [1][2] |
| RSL3 | Direct inhibitor of GPX4 | Myelodysplastic Syndrome (SKM-1 Xenograft) | 20 mg/kg, intraperitoneally, every two days | Significant tumor growth inhibition | [3] |
| Lung Adenocarcinoma (A549 Xenograft) | 100 mg/kg, intratumorally, twice a day for one week | Significant tumor growth inhibition | |||
| Melanoma (A375 Xenograft) | 50 mg/kg | Significantly reduced tumor weight and size | [4] | ||
| Erastin | Inhibitor of system Xc⁻, leading to indirect GPX4 inhibition | Colorectal Cancer (HT-29 Xenograft) | 10/30 mg/kg, intraperitoneally, daily for 4 weeks | Significant inhibition of xenograft growth | |
| Non-Small Cell Lung Cancer (HCC827 Xenograft) | 5 mg/kg | Significant antitumor activity in combination with celastrol |
Note: Tumor Growth Inhibition (TGI) is a standard metric to evaluate the efficacy of an anticancer drug in preclinical models. It is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. Below are the experimental protocols for the key in vivo studies cited in this guide.
Protocol 1: Efficacy Study of a Direct GPX4 Inhibitor (e.g., C18) in a Breast Cancer Xenograft Model
This protocol is based on the study of a novel covalent GPX4 inhibitor, C18, in a triple-negative breast cancer model.
-
Cell Line and Animal Model:
-
Human triple-negative breast cancer cell line MDA-MB-231 is used.
-
Female athymic nude mice (4-6 weeks old) are utilized as the host for the xenografts.
-
-
Tumor Implantation:
-
MDA-MB-231 cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Regimen:
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the GPX4 inhibitor (e.g., C18 at 20 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule.
-
The control group receives a vehicle control following the same administration schedule.
-
-
Tumor Measurement and Data Analysis:
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Protocol 2: Efficacy Study of an Indirect GPX4 Inhibitor (e.g., Erastin) in a Colorectal Cancer Xenograft Model
This protocol outlines a typical in vivo study for an indirect GPX4 inhibitor like Erastin.
-
Cell Line and Animal Model:
-
Human colorectal cancer cell line HT-29 is utilized.
-
Immunodeficient mice (e.g., SCID mice) are used for tumor engraftment.
-
-
Tumor Implantation:
-
HT-29 cells are prepared and subcutaneously injected into the flanks of the mice.
-
Tumor growth is monitored until they reach a suitable size for the commencement of treatment.
-
-
Treatment Regimen:
-
Animals are randomized into different groups (e.g., vehicle control, 10 mg/kg Erastin, 30 mg/kg Erastin).
-
Erastin is administered daily via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
-
Tumor Measurement and Data Analysis:
-
Tumor volumes and body weights are recorded weekly.
-
The effect of the treatment on tumor growth is analyzed by comparing the tumor volumes and weights between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of GPX4 in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis signaling pathway. GPX4 detoxifies lipid peroxides, thereby preventing the iron-dependent accumulation of these cytotoxic species that leads to cell death.
Caption: GPX4-mediated ferroptosis pathway and points of intervention.
Experimental Workflow for a Patient-Derived Xenograft (PDX) Study
This diagram outlines the typical workflow for conducting a drug efficacy study using patient-derived xenografts.
Caption: Standard workflow for in vivo drug efficacy testing in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of drug responses of mini patient-derived xenografts in mice for predicting cancer patient clinical therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPX4 Inhibitor Selectivity: A Focus on Cross-Reactivity with Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, presents a promising therapeutic avenue for various diseases, including treatment-resistant cancers. However, the development of specific GPX4 inhibitors is challenged by the potential for cross-reactivity with other members of the selenoprotein family, which play crucial roles in redox homeostasis. This guide provides a comparative overview of the selectivity of GPX4 inhibitors, with a focus on their interactions with other selenoproteins. While specific quantitative data for the compound "GPX4-IN-8" is not currently available in the public domain, this guide will utilize data from well-characterized GPX4 inhibitors to illustrate the principles and methodologies for assessing selenoprotein cross-reactivity.
Data Presentation: Comparative Selectivity of GPX4 Inhibitors
The following table summarizes the inhibitory activity and selectivity of two well-studied GPX4 inhibitors, RSL3 and ML210, against GPX4 and other selenoproteins. This data is compiled from various studies and is intended to be illustrative of the selectivity profiles that can be determined for any GPX4 inhibitor.
| Inhibitor | Primary Target | Off-Target Selenoproteins | IC50 (GPX4) | Off-Target Effects Noted | Reference |
| RSL3 | GPX4 | Thioredoxin Reductase 1 (TXNRD1) and other selenoproteins | Potent (nanomolar range) | Reported to be a broad and non-selective inhibitor of selenoproteins.[1] | [1][2] |
| ML210 | GPX4 | Proteome-wide analysis shows fewer off-targets compared to RSL3. | Potent (nanomolar range) | Exhibits markedly lower proteome reactivity and is considered a more selective tool compound for studying ferroptosis.[1][3] | [1][3] |
Note: IC50 values can vary depending on the assay conditions. The information presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of GPX4 inhibition and the methods used to assess inhibitor selectivity, the following diagrams illustrate the ferroptosis signaling pathway and a general experimental workflow.
Caption: The central role of GPX4 in the ferroptosis pathway.
Caption: A typical workflow for evaluating the selectivity of a GPX4 inhibitor.
Experimental Protocols
To determine the selectivity of a GPX4 inhibitor and its potential for cross-reactivity with other selenoproteins, a combination of biochemical and cellular assays is employed.
Glutathione Reductase (GR)-Coupled Assay for GPX Activity
This is a common and robust method to measure the enzymatic activity of glutathione peroxidases.[2][4]
-
Principle: The activity of GPX is measured indirectly by monitoring the consumption of NADPH by glutathione reductase (GR). GPX reduces a hydroperoxide substrate using glutathione (GSH), which is concomitantly oxidized to glutathione disulfide (GSSG). GR then recycles GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is directly proportional to the GPX activity.[2][5]
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate (B84403) buffer, EDTA, sodium azide, GSH, GR, and NADPH.
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human selenoproteins (e.g., GPX1, GPX2, GPX4, TXNRD1) and the test inhibitor (e.g., this compound) at various concentrations.
-
Assay Execution: In a 96-well plate, combine the reaction mixture, the specific selenoprotein enzyme, and the inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding the appropriate substrate (e.g., cumene (B47948) hydroperoxide for GPX1/2, phospholipid hydroperoxide for GPX4).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the percent inhibition for each selenoprotein at different inhibitor concentrations. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each enzyme.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within a cellular environment.[1][6][7]
-
Principle: The binding of a ligand (inhibitor) to a protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then subjected to a heat gradient. The soluble fraction of the target protein at different temperatures is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.[1][8]
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., this compound) or a vehicle control for a specified period.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantification: Analyze the amount of the target selenoprotein (e.g., GPX4) and other potential off-target selenoproteins in the soluble fraction by Western blotting or mass spectrometry.[2]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the curve for a specific protein in the presence of the inhibitor confirms target engagement.
-
Conclusion
The selective inhibition of GPX4 holds significant therapeutic promise. However, due to the conserved nature of the active site among selenoproteins, a thorough evaluation of inhibitor selectivity is critical to minimize off-target effects and ensure the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for characterizing the cross-reactivity profile of any GPX4 inhibitor, including this compound. While specific data for this compound is not yet publicly available, the comparative data for inhibitors like RSL3 and ML210 underscore the importance of such selectivity profiling in the development of targeted therapies. Future studies are essential to fully elucidate the selectivity of emerging GPX4 inhibitors and to advance their clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
GPX4-IN-8: A Comparative Guide to Specificity for Glutathione Peroxidase 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of GPX4-IN-8 for its target, Glutathione (B108866) Peroxidase 4 (GPX4), in relation to other peroxidases. While direct quantitative data for this compound's activity against a full panel of peroxidases is not yet publicly available, this document outlines the established methodologies for determining such specificity and presents data for other well-characterized GPX4 inhibitors to provide a framework for evaluation.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a specific form of regulated cell death known as ferroptosis. It functions by reducing lipid hydroperoxides to their non-toxic alcohol counterparts, thereby preventing the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2][3] Inhibition of GPX4 is a promising therapeutic strategy for various diseases, including cancers that have developed resistance to traditional therapies.[1][4] The ideal GPX4 inhibitor would exhibit high potency and selectivity for GPX4 with minimal off-target effects on other peroxidases and antioxidant enzymes.
Comparative Selectivity of GPX4 Inhibitors
The selectivity of a GPX4 inhibitor is critical to minimize potential toxicity and ensure that its biological effects are directly attributable to the inhibition of GPX4. Other members of the glutathione peroxidase family (e.g., GPX1, GPX2) and other selenoproteins like thioredoxin reductases (TXNRDs) share some functional similarities, making cross-reactivity a potential concern.
While specific IC50 values for this compound against a panel of peroxidases are not available in the public domain, the table below summarizes the selectivity profiles of other commonly used GPX4 inhibitors, RSL3 and ML210, to provide a benchmark for comparison.
| Compound | Primary Target | Other Peroxidases/Selenoproteins Tested | Observed Cross-Reactivity/Selectivity |
| RSL3 | GPX4 | Thioredoxin Reductase 1 (TXNRD1) | RSL3 has been shown to inhibit TXNRD1, indicating a degree of cross-reactivity. |
| ML210 | GPX4 | Proteome-wide analysis | Exhibits higher selectivity for GPX4 compared to RSL3, with fewer off-target covalent interactions. |
Table 1: Comparative Selectivity of Known GPX4 Inhibitors. This table provides a summary of the known selectivity profiles of RSL3 and ML210, which can serve as a reference for evaluating the specificity of new inhibitors like this compound.
Experimental Protocols for Determining Specificity
To rigorously assess the specificity of this compound, a combination of biochemical and cellular assays is essential.
Glutathione Reductase (GR)-Coupled GPX Activity Assay
This biochemical assay directly measures the enzymatic activity of different glutathione peroxidase isoforms in the presence of an inhibitor.
Principle: The activity of GPX enzymes is determined by monitoring the consumption of NADPH by glutathione reductase (GR) in a coupled reaction. GPX reduces a substrate (e.g., cumene (B47948) hydroperoxide for GPX1/2 or phosphatidylcholine hydroperoxide for GPX4) using glutathione (GSH) as a cofactor, which becomes oxidized to GSSG. GR then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH depletion, measured by the decrease in absorbance at 340 nm, is proportional to the GPX activity.[5]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate (B84403) buffer, EDTA, GSH, GR, and NADPH.
-
Enzyme Preparation: Use purified recombinant human GPX1, GPX2, GPX4, and other peroxidases of interest.
-
Inhibitor Incubation: Pre-incubate each peroxidase with a range of concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the appropriate peroxide substrate.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound for each peroxidase. A significantly higher IC50 for other peroxidases compared to GPX4 indicates selectivity.
Figure 1: Workflow for the GR-Coupled GPX Activity Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based method to confirm direct target engagement of a compound in a physiological context.
Principle: The binding of a ligand (e.g., this compound) to its target protein (GPX4) typically increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, usually by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[6][7]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures.
-
Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Quantify the amount of soluble GPX4 and other peroxidases in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for GPX4 in the presence of this compound, without a similar shift for other peroxidases, demonstrates specific target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Induction in Lung Cancer Cells: GPX4-IN-8 vs. ML162
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy for targeting lung cancer, particularly in drug-resistant contexts.[1][2][3] Central to this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator that protects cells from lipid peroxidation.[4][5][6] Small molecule inhibitors targeting the GPX4 pathway are therefore of significant interest. This guide provides a comparative analysis of two such compounds, a representative covalent GPX4 inhibitor (referred to here as GPX4-IN-8, akin to well-known inhibitors like RSL3) and ML162, both utilized to induce ferroptosis in lung cancer cells.
Mechanism of Action: A Tale of Two Targets?
Initially, both covalent GPX4 inhibitors and ML162 were classified as direct inhibitors of GPX4.[7][8] Their primary mechanism was thought to be the direct inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[9][10] This established pathway involves the depletion of glutathione (GSH), which GPX4 utilizes to reduce lipid hydroperoxides.[8][11]
However, recent evidence suggests a more nuanced mechanism for ML162 and similar compounds like RSL3. Some studies now indicate that these molecules may not directly inhibit purified GPX4 enzyme activity in vitro.[12][13][14] Instead, they have been shown to be potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[12][13] Inhibition of TXNRD1 can also lead to oxidative stress and contribute to ferroptosis, suggesting that the cellular effects of ML162 might be more complex than initially understood. This potential difference in direct molecular targets is a critical consideration for researchers selecting a tool compound.
Comparative Efficacy in Lung Cancer Cells
| Parameter | This compound (e.g., RSL3) | ML162 | Reference |
| Primary Target (Classical View) | Glutathione Peroxidase 4 (GPX4) | Glutathione Peroxidase 4 (GPX4) | [7][8] |
| Primary Target (Recent Evidence) | Glutathione Peroxidase 4 (GPX4) | Thioredoxin Reductase 1 (TXNRD1) | [12][13][14] |
| Effect on Lung Cancer Cells | Induces ferroptosis, overcomes chemoresistance | Induces ferroptosis, overcomes chemoresistance | [1][3][16] |
| Reported IC50 Range (LUAD cells) | Generally low nanomolar to low micromolar | Generally low nanomolar to low micromolar | [15] |
| Effect on GPX4 Protein Level | Does not typically cause degradation | Does not typically cause degradation | [2] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented is a general representation from available literature.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: GPX4-mediated ferroptosis pathway and points of inhibition.
Caption: A typical experimental workflow for assessing ferroptosis inducers.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate and compare ferroptosis-inducing compounds in lung cancer cells.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the concentration-dependent effect of the compounds on cell viability and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed lung cancer cells (e.g., A549, PC9) in a 96-well opaque plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and ML162 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
-
Lipid ROS Measurement (using C11-BODIPY™ 581/591)
-
Objective: To quantify the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Methodology:
-
Seed lung cancer cells in a 12-well plate or a black, clear-bottom 96-well plate.
-
Treat cells with an effective concentration of this compound, ML162, or vehicle control for a predetermined time (e.g., 6-24 hours). A positive control such as erastin (B1684096) can also be included.
-
In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to each well at a final concentration of 1-5 µM.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the cells using a flow cytometer or a fluorescence microscope/plate reader. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid hydroperoxides.
-
Quantify the shift in fluorescence intensity in the green channel (e.g., FITC channel in flow cytometry) as an indicator of lipid ROS levels.
-
Western Blot for Protein Expression
-
Objective: To assess the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and TXNRD1, following compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the compounds as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, TXNRD1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.
-
Conclusion
Both this compound (and its analogues) and ML162 are potent inducers of ferroptosis in lung cancer cells, representing valuable tools for cancer research. The key point of differentiation lies in their increasingly understood mechanisms of action. While covalent inhibitors are believed to directly and irreversibly bind to GPX4, ML162's effects may be mediated through the inhibition of TXNRD1. This distinction is critical for interpreting experimental outcomes and for the strategic development of novel anti-cancer therapies. Researchers should consider the specific goals of their study when selecting between these compounds and validate the on-target effects using the experimental approaches outlined in this guide.
References
- 1. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferroptosis in lung cancer: dual role, multi-level regulation, and new therapeutic strategies [frontiersin.org]
- 3. Ferroptosis in Lung Cancer: From Molecular Mechanisms to Prognostic and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Induction of ferroptosis by natural products in non-small cell lung cancer: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis as a mechanism to mediate p53 function in tumor radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of GPX4 as a therapeutic target for lung adenocarcinoma after EGFR-TKI resistance - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. researchgate.net [researchgate.net]
Validating GPX4 Target Engagement in Cells: A Comparative Guide to GPX4-IN-8 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, with a focus on GPX4-IN-8. Due to the limited publicly available data for this compound, this guide establishes a comparative context using well-characterized alternative GPX4 inhibitors: RSL3, ML210, and FIN56. The methodologies and data presented herein offer a robust template for the evaluation of novel GPX4 inhibitors like this compound as experimental data becomes available.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in protecting cells from a specific form of programmed cell death called ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell death.[1] GPX4 functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[2] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer, as many tumor cells exhibit a heightened dependency on this enzyme for survival.[3]
This compound (also known as compound A80) has been identified as a potent GPX4 inhibitor with antiproliferative activity.[4] However, detailed experimental data on its cellular target engagement and comparative performance are not yet widely available in the public domain. This guide outlines the key experimental approaches to rigorously validate the interaction of such inhibitors with their intended target in a cellular context.
Comparative Analysis of GPX4 Inhibitors
A direct comparison of the efficacy and target engagement of GPX4 inhibitors is essential for selecting the appropriate tool compound for research and development. The following tables summarize available data for RSL3, ML210, and FIN56. Data for this compound should be generated and inserted into these tables for a complete comparison.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of GPX4 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not publicly available | ||
| RSL3 | HN3 | Head and Neck | 0.48[3] |
| HCT116 | Colon | 4.084[3] | |
| LoVo | Colon | 2.75[3] | |
| HT29 | Colon | 12.38[3] | |
| ML210 | BJeLR (HRASV12) | Fibroblast | 0.071[3] |
| DRD | - | 0.107[3] | |
| FIN56 | LN229 | Glioblastoma | 4.2[5] |
| U118 | Glioblastoma | 2.6[5] | |
| HT-29 | Colon | IC50 value reported but not specified in the provided context[4] | |
| Caco-2 | Colon | IC50 value reported but not specified in the provided context[4] |
Table 2: Comparison of Target Engagement and Mechanistic Properties
| Inhibitor | Target Engagement Method | Observed Effect | Mechanism of Action |
| This compound | Data not publicly available | Data not publicly available | Potent GPX4 inhibitor[4] |
| RSL3 | Cellular Thermal Shift Assay (CETSA) | Destabilization of GPX4[6] | Covalent inhibitor of GPX4[3] |
| ML210 | Cellular Thermal Shift Assay (CETSA) | Stabilization of GPX4[6] | Covalent inhibitor of GPX4[3] |
| FIN56 | Western Blot | Promotes degradation of GPX4[5] | Induces GPX4 degradation and activates squalene (B77637) synthase[5] |
Key Experimental Protocols for Target Validation
To validate the engagement of a compound with GPX4 within cells, a multi-pronged approach is recommended, combining methods that assess direct binding, downstream functional consequences, and enzymatic inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the GPX4 inhibitor (e.g., this compound) at various concentrations for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Harvest cells and resuspend in a buffered solution (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for GPX4.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Plot the percentage of soluble GPX4 relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and direct target engagement. The change in melting temperature (ΔTm) can be quantified.
-
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key downstream event of GPX4 inhibition. The C11-BODIPY 581/591 probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
Protocol:
-
Cell Culture and Staining:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Incubate cells with 1-10 µM C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess probe.
-
Treat the cells with the GPX4 inhibitor (e.g., this compound) at various concentrations. Include a vehicle control and a positive control (e.g., RSL3).
-
-
Image Acquisition and Analysis:
-
After the desired incubation time, acquire images using a fluorescence microscope or a high-content imaging system.
-
Capture images in both the red (e.g., Ex/Em ~581/591 nm) and green (e.g., Ex/Em ~488/510 nm) channels.
-
Quantify the fluorescence intensity in both channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Direct GPX4 Enzymatic Activity Assay
This in vitro assay directly measures the enzymatic activity of GPX4 and the inhibitory potential of a compound. The assay is based on a coupled reaction where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
Prepare solutions of recombinant human GPX4, glutathione (GSH), glutathione reductase (GR), NADPH, and a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the reaction buffer, GSH, GR, and NADPH.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control.
-
Add the recombinant GPX4 enzyme and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the rate of NADPH consumption for each condition.
-
Determine the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
GPX4 Signaling Pathway in Ferroptosis
Caption: GPX4 pathway in ferroptosis regulation and the point of intervention for inhibitors.
Experimental Workflow for Validating GPX4 Target Engagement
Caption: A multi-assay workflow for the comprehensive validation of GPX4 target engagement.
Logical Comparison of GPX4 Inhibitors
Caption: A logical diagram comparing key characteristics of GPX4 inhibitors.
Conclusion
Validating the on-target activity of a novel GPX4 inhibitor such as this compound is a critical step in its development as a research tool or therapeutic agent. By employing a combination of biophysical, cell-based, and biochemical assays as outlined in this guide, researchers can confidently establish target engagement, elucidate the mechanism of action, and compare its performance against existing inhibitors. As more data becomes available for this compound, this comparative framework will be invaluable for its objective evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPX4 palmitoylation enhances ferroptosis sensitivity and improves antitumor immunity | BioWorld [bioworld.com]
A Comparative Analysis of Ferroptosis Inducers: FIN56 vs. Direct GPX4 Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy, particularly in oncology. A variety of small molecules, known as ferroptosis inducers (FINs), have been identified, each with distinct mechanisms of action. This guide provides a comparative analysis of two prominent types of ferroptosis inducers: FIN56 and direct inhibitors of Glutathione Peroxidase 4 (GPX4).
Initial searches for a compound specifically named "GPX4-IN-8" did not yield sufficient data for a comparative analysis. Therefore, this guide will utilize (1S,3R)-RSL3 (hereafter referred to as RSL3), a well-characterized and widely used direct covalent inhibitor of GPX4, as a representative of its class for comparison against FIN56. This comparison will illuminate the key differences in their mechanisms, efficacy, and experimental application, providing a valuable resource for researchers in the field.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these compounds is crucial for their application in experimental settings. The table below summarizes the key properties of FIN56 and RSL3.
| Property | FIN56 | RSL3 ((1S,3R)-RSL3) |
| Chemical Formula | C₂₅H₃₁N₃O₅S₂ | C₂₃H₂₁ClN₂O₅ |
| Molecular Weight | 517.66 g/mol | 440.88 g/mol |
| CAS Number | 1083162-61-1 | 1219810-16-8 |
| Appearance | White to off-white solid powder | Yellow solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action: Two Distinct Pathways to Ferroptosis
FIN56 and RSL3 induce ferroptosis through fundamentally different mechanisms, both ultimately leading to the inactivation of GPX4 and subsequent lipid peroxidation.
FIN56 employs a dual mechanism of action. Firstly, it promotes the degradation of the GPX4 protein. Secondly, it binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1][2] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, thereby exacerbating oxidative stress.[2] This multi-pronged attack can be particularly effective in overcoming resistance to agents that target only a single node in the ferroptosis pathway.[2]
RSL3 , in contrast, is a direct and irreversible inhibitor of GPX4.[1] It contains a chloroacetamide moiety that covalently binds to the active site selenocysteine (B57510) of GPX4, thereby inactivating the enzyme.[3] This direct inhibition leads to a rapid accumulation of lipid hydroperoxides, triggering ferroptosis.[1][2] Recent studies suggest that RSL3 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its potent ferroptosis-inducing activity.[4]
Quantitative Performance Data
The potency of ferroptosis inducers can vary significantly across different cell lines. The following table presents a summary of reported half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values for FIN56 and RSL3 in various cancer cell lines.
Disclaimer: The data below is compiled from multiple studies. Direct comparison of absolute values should be made with caution due to inter-laboratory variability in experimental conditions.
| Cell Line | Cancer Type | FIN56 IC₅₀/EC₅₀ (µM) | RSL3 IC₅₀/EC₅₀ (µM) |
| HT-1080 | Fibrosarcoma | ~5[5] | ~0.1 - 1.55[6][7] |
| A549 | Lung Cancer | - | ~0.5[7] |
| LN229 | Glioblastoma | 2.6 - 4.2 | - |
| U118 | Glioblastoma | 2.6 - 4.2 | - |
| 253J | Bladder Cancer | Induces cell death at 2-5 | Induces cell death at 5 |
| T24 | Bladder Cancer | Induces cell death at 2-5 | Induces cell death at 5 |
| HN3 | Head and Neck Cancer | - | 0.48[7] |
| MCF7 | Breast Cancer | - | >2 (Resistant) |
| MDAMB415 | Breast Cancer | - | >2 (Resistant) |
| HT-29 | Colorectal Cancer | IC₅₀ reported[4] | ~0.1 - 2[7] |
| Caco-2 | Colorectal Cancer | IC₅₀ reported[4] | ~0.1 - 10[7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount when studying ferroptosis. Below are detailed protocols for key assays used to evaluate the effects of FIN56 and RSL3.
Protocol 1: Induction of Ferroptosis and Cell Viability Assessment (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of ferroptosis inducers.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FIN56 or RSL3 stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of FIN56 or RSL3 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).
-
For inhibitor controls, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding the ferroptosis inducer.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. True ferroptosis is indicated by a significant reduction in cell viability with the inducer that is rescued by co-treatment with Ferrostatin-1.
Protocol 2: Detection of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using a ratiometric fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
FIN56 or RSL3
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer at the desired concentration and for the appropriate duration as determined in Protocol 1.
-
Probe Loading: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately add fresh PBS or medium and visualize the cells. The unoxidized probe fluoresces red (~591 nm), while the oxidized form fluoresces green (~510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze immediately. Measure the shift in fluorescence from the red (e.g., PE channel) to the green (e.g., FITC channel) channel.
-
Comparative Summary and Conclusion
The choice between using FIN56 and a direct GPX4 inhibitor like RSL3 depends on the specific research question and experimental context.
-
RSL3 offers a more direct and often more potent method for inducing ferroptosis by specifically targeting GPX4. Its rapid action makes it an excellent tool for studying the immediate downstream consequences of GPX4 inhibition.[2] However, its covalent nature and potential off-target effects on other selenoproteins warrant careful consideration in data interpretation.[4]
-
FIN56 provides a unique, dual-mechanism approach that may be effective in cell lines resistant to single-target GPX4 inhibitors.[2] By promoting GPX4 degradation and simultaneously depleting CoQ10, it creates a more comprehensive collapse of the cell's lipid antioxidant defenses.[1][2] The slower onset of ROS accumulation compared to RSL3 suggests a different kinetic profile that may be advantageous for certain experimental designs.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of GPX4-IN-8
The following provides critical safety and logistical information for the proper disposal of GPX4-IN-8, a research chemical. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and information derived from the SDS of a similar compound, GPX4-IN-3. The SDS for GPX4-IN-3 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Hazard and Disposal Summary
The table below summarizes the potential hazards and recommended disposal procedures for this compound, based on available data for similar compounds.
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Ferroptosis Inhibitor | N/A |
| CAS Number | Not available | N/A |
| Assumed Primary Hazards | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | General Laboratory Best Practices |
| Container for Disposal | Clearly labeled, sealed, and non-reactive waste container | General Laboratory Best Practices |
| Disposal Method | Via an approved hazardous waste disposal company | [1] |
| Spill Response | Avoid dust formation. Absorb with inert material. | General Laboratory Best Practices |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired solid this compound powder in a designated, leak-proof, and clearly labeled hazardous waste container.
- Do not mix with other incompatible waste streams.
- The label should include the chemical name ("this compound"), the primary hazard ("Toxic", "Hazardous to the Aquatic Environment"), and the date of accumulation.
- Liquid Waste: For solutions containing this compound, collect the waste in a designated, sealed, and chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
- The container must be clearly labeled with the chemical name, concentration, solvent(s), and relevant hazard warnings.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as hazardous solid waste in the designated container.
3. Storage Pending Disposal:
- Store the sealed hazardous waste container in a designated, secure secondary containment area away from incompatible materials.
- The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life[1].
- Complete all necessary waste manifest forms as required by your institution and the disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for the Potent GPX4 Inhibitor, GPX4-IN-8
Disclaimer: A specific Safety Data Sheet (SDS) for GPX4-IN-8 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, small-molecule enzyme inhibitors and should be considered a general safety framework. Researchers, scientists, and drug development professionals must obtain and adhere to the substance-specific SDS provided by the manufacturer before handling this compound.
This compound is identified as a potent inhibitor of Glutathione Peroxidase 4 (GPX4) with antiproliferative activity.[1] Due to its high potency, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and critical barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended when handling the neat compound or concentrated solutions. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2.2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Use a dedicated set of non-sparking tools for weighing and transferring the solid.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
2.3. Use in Experiments:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Ensure that all containers are clearly labeled with the compound name, concentration, and hazard information.
-
Avoid direct contact with the skin, eyes, and clothing.
2.4. Waste Disposal:
-
All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste.
-
Use designated, clearly labeled, and sealed waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
2.5. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and contact the institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Visual Workflow and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the operational workflow for safe handling and the hierarchy of controls for minimizing chemical exposure.
Caption: Workflow for Safe Handling of Potent Compounds.
Caption: Hierarchy of Controls for Chemical Safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
